molecular formula C31H32Cl2N4O8 B1667671 ATI22-107 CAS No. 681816-57-9

ATI22-107

Cat. No.: B1667671
CAS No.: 681816-57-9
M. Wt: 659.5 g/mol
InChI Key: IEWHOLAJSCSUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATI-22-107 is a positive cardiac inotropic agent which may affect myocyte calcium cycling and contractility.

Properties

CAS No.

681816-57-9

Molecular Formula

C31H32Cl2N4O8

Molecular Weight

659.5 g/mol

IUPAC Name

dimethyl 2-[2-[[2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]acetyl]amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H32Cl2N4O8/c1-17-27(30(40)42-2)28(19-6-4-5-7-20(19)32)29(31(41)43-3)23(35-17)15-44-13-12-34-26(39)16-45-24-10-8-18(14-21(24)33)22-9-11-25(38)37-36-22/h4-8,10,14,28,35H,9,11-13,15-16H2,1-3H3,(H,34,39)(H,37,38)

InChI Key

IEWHOLAJSCSUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)COCCNC(=O)COC2=C(C=C(C=C2)C3=NNC(=O)CC3)Cl)C(=O)OC)C4=CC=CC=C4Cl)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-(2-(2-chloro-4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)acetylamino)ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester
ATI 22-107
ATI-22-107
ATI22-107

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NKCC1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific NKCC1 inhibitor designated "ATI22-107" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the mechanism of action of NKCC1 inhibitors in general, drawing upon available scientific literature for other molecules in this class.

Introduction

The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial membrane protein that facilitates the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane.[1][2] This transporter plays a significant role in regulating intracellular chloride concentration, which is vital for maintaining cellular homeostasis, cell volume, and neuronal excitability.[1][3] Dysregulation of NKCC1 activity has been implicated in a variety of pathological conditions, including neurological disorders, cardiovascular diseases, and certain cancers, making it a compelling target for therapeutic intervention.[1][3] NKCC1 inhibitors are a class of molecules that block the function of this transporter, offering therapeutic potential by restoring normal ionic balance.[1]

Core Mechanism of Action

The primary mechanism of action of NKCC1 inhibitors is the blockade of ion translocation through the NKCC1 protein. By binding to the transporter, these inhibitors prevent the conformational changes necessary for the inward movement of Na+, K+, and 2Cl- ions.[1][4] This inhibition leads to a decrease in the intracellular chloride concentration, which can have profound effects on cellular function, particularly in neurons.[1][3]

In many mature neurons, the intracellular chloride concentration is kept low by the K-Cl cotransporter 2 (KCC2). This low chloride level is essential for the hyperpolarizing (inhibitory) action of the neurotransmitter GABA (gamma-aminobutyric acid) through GABA-A receptors, which are chloride channels. However, in certain pathological states or during early development, the expression and/or function of NKCC1 is elevated, leading to an accumulation of intracellular chloride.[3] This elevated chloride reverses the electrochemical gradient, causing GABA-A receptor activation to be depolarizing (excitatory) instead of inhibitory.[3] NKCC1 inhibitors can restore the inhibitory nature of GABAergic signaling by reducing intracellular chloride.[3]

Recent structural studies using cryo-electron microscopy have revealed that loop diuretics, a class of NKCC1 inhibitors, bind to a pocket within the transmembrane domain of NKCC1, arresting it in an outward-open conformation and thus preventing the transport cycle.[5] Some studies also suggest the existence of two distinct inhibitor-binding sites, one in the transmembrane domain and another in the cytosolic carboxyl-terminal domain.[2][6]

Signaling Pathway of NKCC1 Inhibition

The following diagram illustrates the effect of NKCC1 inhibition on neuronal chloride homeostasis and GABAergic signaling.

NKCC1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Na_ext Na+ NKCC1 NKCC1 Na_ext->NKCC1 Transport K_ext K+ K_ext->NKCC1 Cl_ext 2Cl- Cl_ext->NKCC1 GABA_neuro GABA GABA_R GABA-A Receptor GABA_neuro->GABA_R Binding Na_int Na+ NKCC1->Na_int K_int K+ NKCC1->K_int Cl_int_high High [Cl-] NKCC1->Cl_int_high Chloride Influx Cl_int_low Low [Cl-] GABA_R->Cl_int_high Cl- Efflux GABA_R->Cl_int_low Cl- Influx Depolarization Depolarization (Excitatory) Cl_int_high->Depolarization Hyperpolarization Hyperpolarization (Inhibitory) Cl_int_low->Hyperpolarization Inhibitor NKCC1 Inhibitor Inhibitor->NKCC1 Inhibition

Caption: NKCC1 inhibition reduces intracellular chloride, restoring GABA's inhibitory effect.

Quantitative Data on NKCC1 Inhibitors

The development of novel NKCC1 inhibitors aims for higher potency and selectivity compared to the first-generation inhibitor, bumetanide. The following table summarizes comparative efficacy data for newly developed compounds against bumetanide.

CompoundConcentrationNKCC1 Inhibitory Activity (% of Bumetanide)Reference
Bumetanide10 µM100% (58.8 ± 5.6% inhibition)[7]
Bumetanide100 µM100% (71.7 ± 7.0% inhibition)[7]
Compound 310 µM~30% (relative to Bumetanide at 10 µM)[7]
Compound 3100 µM~40% (relative to Bumetanide at 100 µM)[7]
Compound 410 µM~30% (17.7 ± 3.9% inhibition)[7]
Compound 4100 µM~40% (28.7 ± 4.4% inhibition)[7]
Novel Compounds (Majority)Not Specified75% - 100%[3]
Novel Compounds (Two)Not Specified120%[3]

Experimental Protocols

1. In Vitro NKCC1 Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds on NKCC1, based on descriptions of screening assays.[8]

  • Cell Line: Human cell lines overexpressing NKCC1 are used to ensure a robust signal.[8]

  • Assay Principle: The assay measures the influx of a tracer ion (e.g., radioactive ⁸⁶Rb⁺ as a congener for K⁺) or a fluorescent indicator sensitive to ion concentration changes.

  • Procedure:

    • Cells are seeded in microplates and grown to confluence.

    • The cells are pre-incubated with the test compound at various concentrations or a vehicle control.

    • An ion influx medium containing the tracer ion and other necessary ions (Na⁺, K⁺, Cl⁻) is added to initiate NKCC1 activity.

    • After a defined incubation period, the influx is stopped by washing the cells with an ice-cold stop solution.

    • The amount of intracellular tracer is quantified using a scintillation counter (for radioactive tracers) or a fluorescence plate reader.

    • The percentage of inhibition is calculated by comparing the ion influx in the presence of the test compound to the control.

2. Preclinical Evaluation in Animal Models

This protocol outlines a general approach for the in vivo characterization of NKCC1 inhibitors in mouse models of neurological disorders.[7][8]

  • Animal Models: Mouse models of Down syndrome or autism are often utilized.[7][8]

  • Drug Administration: The test compound (e.g., ARN23746) is administered to the animals, typically via oral or intraperitoneal routes.

  • Behavioral Assessments: A battery of behavioral tests is conducted to evaluate the therapeutic efficacy of the compound. These may include tests for cognitive function, social interaction, and anxiety-like behavior.

  • Pharmacokinetic Analysis: Blood and brain tissue samples are collected at various time points after drug administration to determine the compound's concentration and brain penetrance.

  • Safety and Tolerability: The animals are monitored for any adverse effects, including diuretic effects, which are a known side effect of non-selective NKCC1 inhibitors like bumetanide.[8][9]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel NKCC1 inhibitor.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Hit_ID Iterative Design In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetrance) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology and Safety Pharmacology In_Vivo_Efficacy->Tox Clinical_Dev Clinical Development Tox->Clinical_Dev

Caption: A streamlined workflow for NKCC1 inhibitor drug discovery and development.

Conclusion

NKCC1 inhibitors represent a promising therapeutic strategy for a range of disorders characterized by aberrant chloride homeostasis.[3] The mechanism of action, centered on the reduction of intracellular chloride and the restoration of inhibitory GABAergic neurotransmission, is well-supported by preclinical evidence.[3] Ongoing research focuses on the development of novel, potent, and selective NKCC1 inhibitors with improved brain permeability and reduced side effects compared to older drugs like bumetanide.[9] The continued elucidation of the structural and functional aspects of NKCC1 will further aid in the rational design of next-generation therapeutics targeting this important ion transporter.

References

what is the role of NKCC1 in neurological disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Na-K-2Cl Cotransporter 1 (NKCC1) in Neurological Disorders

Executive Summary

The Na-K-2Cl cotransporter, isoform 1 (NKCC1), is a crucial membrane protein responsible for maintaining cellular ion homeostasis. In the central nervous system (CNS), its function is intrinsically linked to the polarity of GABAergic neurotransmission. During early brain development, high NKCC1 expression leads to elevated intracellular chloride concentrations, causing GABA to act as a depolarizing and often excitatory neurotransmitter, a process vital for neuronal proliferation, migration, and circuit formation.[1][2] In the mature brain, a developmental "switch" to the chloride-extruding KCC2 transporter establishes the canonical inhibitory role of GABA.[2][3] A growing body of evidence indicates that various neurological disorders, including epilepsy, traumatic brain injury, stroke, schizophrenia, and autism spectrum disorders, are associated with a pathological reversion to this immature-like state, characterized by the upregulation and/or hyperactivity of NKCC1.[4][5][6] This disruption of chloride homeostasis leads to an excitatory/inhibitory imbalance, contributing significantly to disease pathophysiology.[4][6] Consequently, NKCC1 has emerged as a promising therapeutic target, with inhibitors like bumetanide and novel selective compounds showing potential in preclinical and clinical studies.[7][8][9] This guide provides a comprehensive overview of the molecular regulation of NKCC1, its role in various CNS disorders, and the key experimental methodologies used in its study.

Introduction: The NKCC1 Cotransporter and Chloride Homeostasis

NKCC1, encoded by the SLC12A2 gene, is a member of the cation-chloride cotransporter (CCC) family.[10][11] It facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the plasma membrane, utilizing the electrochemical gradient of Na+ and K+ established by the Na+/K+-ATPase.[11][12] In the nervous system, the primary role of NKCC1 is to mediate the influx of chloride ions.[5] The resulting intracellular chloride concentration ([Cl⁻]i) is the principal determinant of the electrochemical gradient for Cl⁻, which in turn dictates the response of postsynaptic neurons to the neurotransmitter γ-aminobutyric acid (GABA) acting on GABAA receptors (GABAARs), as these receptors are permeable to chloride.[13][14]

The Developmental Role of NKCC1 in the Central Nervous System

The "GABA Switch": From Excitation to Inhibition

In the immature CNS, NKCC1 is highly expressed while the K-Cl cotransporter KCC2, which extrudes chloride, is expressed at low levels.[2][15] This expression pattern results in a high [Cl⁻]i, such that the reversal potential for GABA (E_GABA) is more depolarized than the resting membrane potential. Consequently, the activation of GABAARs leads to an efflux of chloride, causing membrane depolarization.[1][2] This depolarizing action of GABA is critical for key neurodevelopmental processes, including neuronal proliferation, migration, and synapse formation.[1]

As the brain matures, the expression of NKCC1 decreases (or its function is downregulated) while KCC2 expression is significantly upregulated.[2][3] This coordinated change, often termed the "GABA switch," leads to a low [Cl⁻]i in mature neurons.[2][16] With low intracellular chloride, the activation of GABAARs results in chloride influx, causing membrane hyperpolarization and the well-established inhibitory effect of GABA in the adult brain.[2][5]

GabaSwitch cluster_immature Immature Neuron cluster_mature Mature Neuron Immature High NKCC1 Low KCC2 HighCl High [Cl⁻]i Immature->HighCl Cl⁻ influx Mature Low NKCC1 High KCC2 Immature->Mature Maturation ('GABA Switch') DepolarizingGABA GABA -> Depolarization (Excitatory) HighCl->DepolarizingGABA LowCl Low [Cl⁻]i Mature->LowCl Cl⁻ efflux HyperpolarizingGABA GABA -> Hyperpolarization (Inhibitory) LowCl->HyperpolarizingGABA

Diagram 1: The developmental "GABA Switch".

Molecular Regulation of NKCC1 Activity

The activity of NKCC1 is not solely dependent on its expression level but is also tightly regulated by post-translational modifications, primarily phosphorylation.

The WNK-SPAK/OSR1 Signaling Pathway

A key regulatory cascade involves the With-No-Lysine (WNK) family of serine-threonine kinases and their downstream effectors, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2] WNK kinases (notably WNK1 and WNK3 in the brain) phosphorylate and activate SPAK/OSR1.[17] Activated SPAK/OSR1 then directly phosphorylates key threonine residues in the N-terminal domain of NKCC1, leading to its activation and increased ion transport.[2][18][19] This pathway is sensitive to intracellular chloride levels and neuronal activity, providing a dynamic mechanism for regulating chloride homeostasis.[18][19] Pathological activation of the WNK-SPAK-NKCC1 cascade has been implicated in conditions like stroke and traumatic brain injury.[20][21]

WNK_SPAK_Pathway Stimulus Pathological Stimuli (e.g., Ischemia, Trauma) WNK WNK Kinases (WNK1, WNK3) Stimulus->WNK Activates SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates pNKCC1 p-NKCC1 (Active) Ion_Influx Increased Na⁺, K⁺, 2Cl⁻ Influx pNKCC1->Ion_Influx Mediates

Diagram 2: Regulation of NKCC1 by the WNK-SPAK pathway.

The Pathophysiological Role of NKCC1 in Neurological Disorders

A common theme across several neurological disorders is the dysregulation of the NKCC1/KCC2 balance, leading to a pathological increase in [Cl⁻]i and a shift toward depolarizing GABAergic signaling.[4][6] This disruption contributes to neuronal hyperexcitability and network dysfunction.

Pathophysiology Insult Brain Insult (e.g., TBI, Seizure, Ischemia) NKCC1_Up ↑ NKCC1 Expression/Activity ↓ KCC2 Expression/Activity Insult->NKCC1_Up Cl_Homeostasis Disrupted Cl⁻ Homeostasis (↑ [Cl⁻]i) NKCC1_Up->Cl_Homeostasis GABA_Shift Depolarizing/Excitatory GABA Shift Cl_Homeostasis->GABA_Shift Hyperexcitability Neuronal Hyperexcitability (E/I Imbalance) GABA_Shift->Hyperexcitability Pathology Disease Pathology (Edema, Seizures, Cognitive Deficits) Hyperexcitability->Pathology

Diagram 3: Pathophysiological cascade involving NKCC1.
Data Presentation: NKCC1 in Neurological Disorders

DisorderKey FindingChange in NKCC1/KCC2 ExpressionConsequence for GABA Signaling
Epilepsy Upregulation of NKCC1 in epileptic foci.[13][22][23]Increased NKCC1/KCC2 ratio.[14]Depolarizing GABA responses contribute to seizure generation and epileptogenesis.[4][24]
Traumatic Brain Injury (TBI) Increased NKCC1 expression and phosphorylation post-injury.[25][26][27]Increased NKCC1, dysregulation of KCC2.[27]Contributes to cytotoxic/vasogenic edema and post-traumatic seizures.[26][28]
Stroke Upregulation of NKCC1 in the ischemic penumbra.[28]Increased NKCC1 expression.[28]Exacerbates ischemic cell swelling, edema, and neuronal damage.[28][29]
Schizophrenia Evidence for an "immature GABA physiology".[1][3]Increased NKCC1/KCC2 ratio in the hippocampus.[3][24]Altered cortical inhibition and potential contribution to cognitive deficits.[1][16]
Autism Spectrum Disorders (ASD) Implicated in altered E/I balance.[7]Aberrant NKCC1/KCC2 expression ratio.[7]NKCC1 inhibition rescues behavioral phenotypes in animal models.[7]
Down Syndrome Implicated in cognitive deficits.[4]Aberrant NKCC1/KCC2 expression ratio.[7]NKCC1 inhibition rescues cognitive deficits in mouse models.[7][9]

NKCC1 as a Therapeutic Target

Given its central role in the pathophysiology of numerous disorders, NKCC1 has become an attractive target for therapeutic intervention. The primary strategy involves the pharmacological inhibition of the transporter to reduce intracellular chloride and restore the inhibitory action of GABA.

Pharmacological Inhibition
CompoundTarget(s) & MechanismApplication in Neurological DisordersLimitations / Advantages
Bumetanide Potent inhibitor of NKCC1 and NKCC2.[8][24]Reduces seizures, brain edema, and behavioral deficits in animal models of epilepsy, TBI, stroke, and ASD.[4][23][29]Limitations: Strong diuretic effect (NKCC2 inhibition), poor blood-brain barrier penetration.[7][8]
ARN23746 (formerly IAMA-6) Selective NKCC1 inhibitor.[7][9]Rescues cognitive and behavioral symptoms in mouse models of Down syndrome and autism.[7][9]Advantage: High selectivity for NKCC1 over NKCC2, avoiding diuretic side effects; good brain penetrance.[9]
STS66 Lipophilic bumetanide prodrug.[30]Attenuates brain edema and infarction and improves neurological function after ischemic stroke in mice.[30]Advantage: Designed for improved BBB permeability compared to bumetanide.[30]

Key Experimental Methodologies for Studying NKCC1

Investigating the function of NKCC1 requires a combination of sophisticated electrophysiological, imaging, and molecular techniques.

ExperimentalWorkflow cluster_functional Functional Analysis cluster_molecular Molecular Analysis Model Animal Model of Disease (e.g., Pilocarpine Epilepsy, TBI) Tissue Brain Slice Preparation or Tissue Homogenization Model->Tissue Ephys Electrophysiology (Gramicidin-Perforated Patch) Tissue->Ephys WB Western Blot (NKCC1, p-SPAK) Tissue->WB Imaging Calcium Imaging (Fura-2) Result1 Result1 Ephys->Result1 Measure E_GABA Result2 Result2 Imaging->Result2 Measure GABA-induced Ca²⁺ transients qPCR RT-qPCR (Slc12a2 mRNA) Result3 Result3 WB->Result3 Quantify Protein Expression IHC Immunohistochemistry (Protein Localization) Result4 Result4 qPCR->Result4 Quantify mRNA Levels Result5 Result5 IHC->Result5 Visualize Protein Distribution

Diagram 4: General experimental workflow for NKCC1 research.
Electrophysiological Recordings

  • Gramicidin-Perforated Patch-Clamp Recording: This is the gold-standard technique for measuring the GABA_A receptor reversal potential (E_GABA) and assessing the polarity of GABAergic currents.

    • Principle: The antibiotic gramicidin forms small cation-permeable pores in the cell membrane patch, allowing for electrical access to the cell without dialyzing and thus disturbing the endogenous intracellular chloride concentration.

    • Protocol:

      • Prepare acute brain slices (e.g., 300 µm thick) from the animal model of interest.

      • Prepare a pipette solution containing standard internal solution components but lacking chloride salts (e.g., using gluconate salts) and supplemented with fresh gramicidin (e.g., 50-80 µg/mL).

      • Establish a high-resistance (>1 GΩ) seal on a target neuron.

      • Monitor the access resistance as gramicidin incorporates into the membrane patch. Experiments begin once the access resistance is stable (typically <100 MΩ).

      • Using a voltage-clamp protocol, apply GABA (e.g., 100 µM) while holding the neuron at different membrane potentials to determine the potential at which the GABA-induced current reverses direction (E_GABA).[31]

Molecular and Cellular Assays
  • Calcium Imaging: Used as an indirect measure of GABA-induced depolarization.

    • Principle: Depolarization activates voltage-gated calcium channels, leading to a measurable increase in intracellular calcium ([Ca²⁺]i).

    • Protocol:

      • Load brain slices or cultured neurons with a ratiometric calcium indicator dye, such as Fura-2 AM.

      • Perform fluorescence microscopy, alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission intensity.

      • Puff-apply GABA (e.g., 100 µM) to the recorded cell.

      • Calculate the ratio of fluorescence (F340/F380), which is proportional to [Ca²⁺]i. A transient increase in this ratio upon GABA application indicates a depolarizing response.[31]

  • Western Blotting: To quantify the expression levels of total and phosphorylated proteins.

    • Protocol:

      • Dissect the brain region of interest and homogenize in lysis buffer containing protease and phosphatase inhibitors.

      • Determine total protein concentration using a BCA or Bradford assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane and incubate with primary antibodies specific for NKCC1, phosphorylated NKCC1 (p-NKCC1), SPAK, p-SPAK, or a loading control (e.g., β-actin).

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate and quantify band density.[20][25]

Conclusion and Future Directions

The Na-K-2Cl cotransporter NKCC1 is a fundamentally important protein in CNS function and a key player in the pathophysiology of a wide range of neurological disorders. Its role in setting the polarity of GABAergic transmission during development is well-established, and the pathological re-emergence of its function in mature, diseased brains presents a compelling mechanism for neuronal hyperexcitability. The development of brain-permeable, selective NKCC1 inhibitors that are devoid of diuretic side effects represents a major advancement and holds significant promise for treating conditions like epilepsy, TBI, and certain neurodevelopmental disorders.[7][9] Future research should focus on elucidating the cell-type specific roles of NKCC1 (e.g., neuronal vs. glial)[32], further refining the therapeutic window for NKCC1 inhibition, and identifying patient populations most likely to benefit from this therapeutic strategy.

References

An In-depth Technical Guide to ATI 22™ Alloy (UNS N06022)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to ATI 22™ Alloy, a nickel-chromium-molybdenum-tungsten alloy designated as UNS N06022. Initial searches for "ATI22-107" did not yield a specific chemical compound relevant to drug development. The information presented here is based on the available data for the similarly named industrial alloy and is structured to meet the format of the user's request for a technical guide.

This guide provides a comprehensive overview of the chemical composition, physical and mechanical properties, corrosion resistance, and processing of ATI 22™ alloy for researchers, scientists, and engineers.

Introduction

ATI 22™ alloy, also known as Alloy 22 or by its UNS designation N06022, is a highly versatile nickel-chromium-molybdenum-tungsten alloy.[1][2][3] It is renowned for its exceptional resistance to a wide range of corrosive environments, both oxidizing and reducing.[2][4] This makes it a suitable material for applications in aggressive chemical processing, pollution control, pulp and paper, and waste treatment industries.[2][4][5] The alloy's high chromium content provides excellent resistance to oxidizing media, while the molybdenum and tungsten content confer strong resistance to reducing media.[2]

Chemical Composition

The nominal chemical composition of ATI 22™ alloy is provided in the table below. The precise composition can vary slightly between different product forms and specifications.

Element Typical Composition (%) UNS N06022 Range (%)
Nickel (Ni)Balance (approx. 56-60)Balance
Chromium (Cr)21.5020.0 - 22.5
Molybdenum (Mo)13.3012.5 - 14.5
Tungsten (W)3.02.5 - 3.5
Iron (Fe)3.0 - 4.02.0 - 6.0
Cobalt (Co)< 2.52.5 max
Vanadium (V)< 0.350.35 max
Manganese (Mn)< 0.500.50 max
Silicon (Si)0.030.08 max
Carbon (C)< 0.0100.015 max
Sulfur (S)0.0010.02 max
Phosphorus (P)-0.02 max

Data sourced from multiple references.[2][3][4][6]

Physical and Mechanical Properties

The physical and mechanical properties of ATI 22™ alloy in the annealed condition are summarized in the tables below. These properties make it a robust material for demanding applications.

Table 3.1: Physical Properties

Property Value
Density8.69 g/cm³ (0.314 lbs/in³)[3]
Melting Point1400°C (2550°F)[3]
Modulus of Elasticity (Tension)206 GPa (29.9 x 10³ ksi)[3]
Thermal Conductivity (at 21°C)10.1 W/m·K[3]
Mean Coefficient of Thermal Expansion (20-100°C)12.4 µm/m·°C (6.9 x 10⁻⁶ in/in/°F)[3]

Table 3.2: Mechanical Properties at Room Temperature (Annealed Condition)

Property Value
Ultimate Tensile Strength690 MPa min (100 ksi min)[3][7]
Yield Strength (0.2% offset)310 MPa min (45 ksi min)[3][7]
Elongation45% min[3][7]
HardnessRockwell B 100 max (aim)[3]

Corrosion Resistance

ATI 22™ alloy exhibits outstanding resistance to various corrosive media, including:

  • Oxidizing and reducing acids: It shows excellent resistance to both oxidizing and reducing acid environments, as well as those containing mixed acids.[1][2]

  • Pitting and crevice corrosion: The alloy is particularly useful for its resistance to pitting and crevice corrosion in acid-halide environments.[1]

  • Stress corrosion cracking: It has a high resistance to stress corrosion cracking.[4]

The combination of its constituent elements provides a synergistic effect, leading to its superior corrosion performance.

Corrosion_Resistance_Factors Factors Contributing to Corrosion Resistance of ATI 22™ Alloy cluster_elements Alloying Elements cluster_resistance Resistance Mechanisms cluster_properties Overall Performance Ni Nickel (Ni) (Base) SCC Resistance to Stress Corrosion Cracking Ni->SCC Cr Chromium (Cr) Oxidizing Resistance to Oxidizing Media Cr->Oxidizing Pitting Resistance to Pitting & Crevice Corrosion Cr->Pitting Mo Molybdenum (Mo) Reducing Resistance to Reducing Media Mo->Reducing Mo->Pitting W Tungsten (W) W->Reducing W->Pitting Overall Exceptional Overall Corrosion Resistance Oxidizing->Overall Reducing->Overall Pitting->Overall SCC->Overall

Factors contributing to the corrosion resistance of ATI 22™ alloy.

Experimental Protocols

5.1 Corrosion Testing

Standardized tests are used to evaluate the corrosion resistance of ATI 22™ alloy.

5.1.1 Pitting and Crevice Corrosion Resistance (ASTM G48)

  • Objective: To determine the resistance of the alloy to pitting and crevice corrosion.

  • Method A (Pitting): Test specimens are immersed in a 6% ferric chloride solution for a specified period (typically 72 hours) at a constant temperature. The specimens are then examined for pitting.

  • Method B (Crevice): A crevice is created on the specimen using a crevice-former. The assembly is then exposed to the same ferric chloride solution as in Method A. The specimen is inspected for crevice corrosion.

5.1.2 Intergranular Corrosion Resistance (ASTM G28)

  • Objective: To assess the susceptibility of the alloy to intergranular corrosion.

  • Method A: A specimen is boiled in a solution of ferric sulfate and sulfuric acid for a specified time. The corrosion rate is determined by weight loss.

  • Method B: A specimen is boiled in a solution of copper-copper sulfate and sulfuric acid. After exposure, the specimen is bent and examined for cracking, which indicates intergranular attack.

Corrosion_Testing_Workflow Workflow for Corrosion Testing of ATI 22™ Alloy start Start: Material Sample (ATI 22™ Alloy) prep Specimen Preparation (Cleaning, Measuring, Weighing) start->prep decision Select Corrosion Test prep->decision g48 ASTM G48 (Pitting & Crevice Corrosion) decision->g48 Pitting/ Crevice g28 ASTM G28 (Intergranular Corrosion) decision->g28 Intergranular g48_proc Immerse in 6% FeCl3 solution (72 hours at constant temp) g48->g48_proc g28_proc Boil in specified acid solution (e.g., Fe2(SO4)3-H2SO4) g28->g28_proc analysis Post-Test Analysis g48_proc->analysis g28_proc->analysis visual Visual Examination (Pitting, Cracking) analysis->visual Qualitative weight Weight Loss Measurement analysis->weight Quantitative report Report Results visual->report weight->report

A generalized workflow for corrosion testing of ATI 22™ alloy.

5.2 Fabrication and Welding

ATI 22™ alloy can be fabricated using standard procedures for nickel-based alloys.

  • Welding: The alloy is readily weldable using gas tungsten arc welding (GTAW), gas metal arc welding (GMAW), and shielded metal arc welding (SMAW).[4] Matching filler metals are typically used.[4]

  • Heat Treatment: Solution annealing is performed in the temperature range of 1121-1149°C (2050-2100°F) followed by a rapid quench to prevent the formation of detrimental phases.

Applications

The unique properties of ATI 22™ alloy make it suitable for a wide range of applications, including:

  • Flue-gas desulfurization systems[4]

  • Chemical and petrochemical processing equipment[2][4]

  • Pulp and paper industry (e.g., bleaching plants)[4]

  • Waste incinerators[2][4]

  • Pharmaceutical production equipment[2][4]

  • Nuclear fuel reprocessing[1][2]

Material_Selection_Logic Material Selection Logic for Corrosive Environments start Start: Define Application Environment env_type Corrosive Environment Type? start->env_type oxidizing Primarily Oxidizing (e.g., Nitric Acid, Wet Chlorine) env_type->oxidizing Oxidizing reducing Primarily Reducing (e.g., Sulfuric, Hydrochloric Acid) env_type->reducing Reducing mixed Mixed or Fluctuating (Oxidizing and Reducing) env_type->mixed Mixed halides Presence of Halides (e.g., Chlorides)? oxidizing->halides reducing->halides mixed->halides pitting_risk High Risk of Pitting & Crevice Corrosion halides->pitting_risk Yes scc_risk Risk of Stress Corrosion Cracking? halides->scc_risk No pitting_risk->scc_risk ati22 Consider ATI 22™ Alloy (UNS N06022) scc_risk->ati22 High Risk other_alloy Consider Other Alloys (e.g., Stainless Steels, other Ni-alloys) scc_risk->other_alloy Low Risk

References

Preclinical Data on ATI22-107 for Epilepsy: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for preclinical data, experimental protocols, and associated signaling pathways for the compound ATI22-107 in the context of epilepsy, no public information was found. This suggests that "this compound" may be an internal designation for a compound in a very early stage of development, a proprietary name not yet disclosed publicly, or potentially an incorrect identifier.

As a result, it is not possible to provide an in-depth technical guide, including quantitative data summaries, detailed experimental methodologies, or visualizations of signaling pathways related to this compound at this time.

General Context of Preclinical Epilepsy Research

While specific data for this compound is unavailable, the development of new anti-seizure medications typically involves a rigorous preclinical evaluation process. This process is designed to assess the safety and efficacy of a new chemical entity before it can be tested in humans. For the benefit of researchers, scientists, and drug development professionals, a general overview of the typical preclinical data, experimental protocols, and relevant signaling pathways in epilepsy research is provided below.

Typical Quantitative Data in Preclinical Epilepsy Studies

Preclinical studies for a novel anti-seizure compound would typically generate quantitative data that is organized into tables for clear comparison. Examples of such data tables would include:

Table 1: Anticonvulsant Activity in Rodent Seizure Models

Seizure ModelAnimal SpeciesRoute of AdministrationED₅₀ (mg/kg)95% Confidence Interval
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)DataData
Subcutaneous Metrazol (s.c. MET)MouseOral (p.o.)DataData
6-Hz Psychomotor Seizure TestMousei.p.DataData
Amygdala KindlingRatp.o.DataData

Caption: This table would typically summarize the effective dose of a compound required to protect 50% of the animals from seizures in various standardized models.

Table 2: Early-Stage Safety and Tolerability Profile

AssessmentAnimal SpeciesRoute of AdministrationTD₅₀ (mg/kg) or NOAEL95% Confidence IntervalProtective Index (TD₅₀/ED₅₀)
Rotorod Motor ImpairmentMousei.p.DataDataData
Behavioral ObservationRatp.o.DataDataData

Caption: This table would outline the dose at which 50% of animals show signs of toxicity or the highest dose with no observed adverse effects, along with the therapeutic window.

Standard Experimental Protocols in Preclinical Epilepsy Research

The methodologies for key experiments in the preclinical evaluation of a potential anti-seizure drug are standardized to ensure reproducibility and comparability across different compounds.

Maximal Electroshock (MES) Test Protocol:

  • Animal Model: Adult male mice (e.g., C57BL/6 strain), weighing 20-25g.

  • Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.

  • Induction of Seizure: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.

  • Data Analysis: The dose-response relationship is determined, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.

Diagram of a Generic Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis animal_model Select Animal Model (e.g., Mice) administration Administer Compound or Vehicle animal_model->administration compound_prep Prepare Test Compound and Vehicle Control compound_prep->administration seizure_induction Induce Seizures (e.g., MES) administration->seizure_induction observation Observe and Record Seizure Endpoint seizure_induction->observation data_collection Collect Data observation->data_collection statistical_analysis Statistical Analysis (e.g., Probit for ED₅₀) data_collection->statistical_analysis results Determine Efficacy and Potency statistical_analysis->results

Caption: A generalized workflow for preclinical anticonvulsant screening.

Key Signaling Pathways in Epilepsy

Research into the pathophysiology of epilepsy has identified several key signaling pathways that are often targeted by novel therapeutics. While the specific pathway for this compound is unknown, diagrams of commonly implicated pathways are provided below.

Simplified GABAergic and Glutamatergic Neurotransmission:

Epilepsy is often characterized by an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

neurotransmission_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate_vesicle Glutamate nmda_receptor NMDA Receptor glutamate_vesicle->nmda_receptor Excitatory ampa_receptor AMPA Receptor glutamate_vesicle->ampa_receptor Excitatory gaba_vesicle GABA gaba_a_receptor GABA-A Receptor gaba_vesicle->gaba_a_receptor Inhibitory neuron_depolarization Depolarization (Excitation) nmda_receptor->neuron_depolarization Ca2+ influx ampa_receptor->neuron_depolarization Na+ influx neuron_hyperpolarization Hyperpolarization (Inhibition) gaba_a_receptor->neuron_hyperpolarization Cl- influx

Caption: Imbalance in excitatory and inhibitory neurotransmission in epilepsy.

Mammalian Target of Rapamycin (mTOR) Pathway:

The mTOR signaling pathway is implicated in several genetic epilepsy syndromes and is a target for drug development.

mtor_pathway growth_factor Growth Factors pi3k PI3K growth_factor->pi3k akt Akt pi3k->akt tsc_complex TSC1/TSC2 akt->tsc_complex Inhibits rheb Rheb tsc_complex->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 protein_synthesis Protein Synthesis & Cell Growth mtorc1->protein_synthesis autophagy Autophagy mtorc1->autophagy Inhibits

Caption: A simplified diagram of the mTOR signaling pathway.

Conclusion

While a detailed technical guide on this compound cannot be provided due to the absence of public data, the frameworks presented here for data presentation, experimental protocols, and signaling pathways are representative of the preclinical research landscape for novel anti-seizure medications. Researchers and professionals in drug development are encouraged to verify the specific identifier "this compound" and consult company-specific publications or presentations for any forthcoming information.

ATI22-107: A Cardiovascular Compound, Not a Neuronal Chloride Regulator

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals that ATI22-107 is a dual-pharmacophore compound investigated for its effects on cardiovascular function, specifically as an inhibitor of cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). There is currently no scientific evidence to support a role for this compound in the regulation of neuronal chloride.

This technical guide addresses the initial query regarding this compound and its effects on neuronal chloride regulation. However, based on available data, the premise of the topic is incorrect. This compound's mechanism of action is centered on cardiac muscle cells (myocytes) and their calcium signaling pathways, not on the chloride ion balance in neurons.

Correcting the Record: The True Pharmacological Profile of this compound

This compound was designed as a novel cardiovascular agent with a unique dual mechanism of action. Its primary targets are:

  • Phosphodiesterase III (PDE-III): An enzyme that breaks down cyclic adenosine monophosphate (cAMP). Inhibition of PDE-III in cardiac muscle leads to increased cAMP levels, resulting in a positive inotropic effect (increased contractility).

  • L-type Calcium Channels (LTCC): These channels are crucial for the influx of calcium into cardiac muscle cells, which triggers contraction. This compound acts as an antagonist to these channels.[1][2][3]

The intended therapeutic effect of this dual action was to enhance cardiac contractility through PDE-III inhibition while mitigating potential adverse effects of calcium overload, such as arrhythmias, by simultaneously inhibiting LTCCs.[1][3]

The Core of Neuronal Chloride Regulation

While this compound does not play a role, the regulation of intracellular chloride concentration is a critical process in the central nervous system, primarily governed by the activity of two key cation-chloride cotransporters:

  • NKCC1 (Na-K-2Cl Cotransporter 1): This transporter actively pumps chloride ions into neurons, leading to a higher intracellular chloride concentration.[4] In many mature neurons, this results in a depolarizing (excitatory) response to the neurotransmitter GABA.

  • KCC2 (K-Cl Cotransporter 2): This transporter actively pumps chloride ions out of neurons, resulting in a lower intracellular chloride concentration.[5][6] This is the basis for the hyperpolarizing (inhibitory) action of GABA in most mature neurons.

The balance between NKCC1 and KCC2 activity is crucial for proper neuronal function, and its dysregulation has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders.[4][5]

Signaling Pathway for Neuronal Chloride Homeostasis

The following diagram illustrates the fundamental mechanism of neuronal chloride regulation by NKCC1 and KCC2, which in turn dictates the postsynaptic response to GABA.

cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Na_ext Na+ NKCC1 NKCC1 Na_ext->NKCC1 Na+ K_ext K+ K_ext->NKCC1 K+ Cl_ext Cl- Cl_ext->NKCC1 2Cl- GABA_R GABAA Receptor (Cl- Channel) Cl_ext->GABA_R Cl- influx/efflux depends on [Cl-]i Cl_int [Cl-]i NKCC1->Cl_int Increases [Cl-]i KCC2 KCC2 KCC2->K_ext KCC2->Cl_ext Decreases [Cl-]i GABA_R->Cl_int Na_int Na+ K_int K+ K_int->KCC2 K+ Cl_int->KCC2 Cl- GABA GABA GABA->GABA_R

Neuronal Chloride Regulation by NKCC1 and KCC2.

Therapeutic Targeting of Neuronal Chloride Regulation

Given the importance of chloride homeostasis, both NKCC1 and KCC2 have emerged as promising therapeutic targets for neurological disorders.

  • NKCC1 Inhibitors: By blocking the influx of chloride, NKCC1 inhibitors aim to reduce intracellular chloride levels, thereby restoring the inhibitory potential of GABA. Bumetanide is a well-known diuretic that also inhibits NKCC1, and it has been investigated in clinical trials for conditions like neonatal seizures and autism spectrum disorders.[7] The development of more selective NKCC1 inhibitors with better brain penetration is an active area of research.[8][9]

  • KCC2 Activators: Enhancing the activity of KCC2 would also lower intracellular chloride and strengthen GABAergic inhibition. The discovery of small-molecule KCC2 activators is a key focus in the development of novel treatments for epilepsy and other conditions characterized by neuronal hyperexcitability.[5][6][10][11][12]

Conclusion

The compound this compound is a cardiovascular agent with a well-defined mechanism of action involving the inhibition of PDE-III and L-type calcium channels in cardiac myocytes. There is no evidence in the scientific literature to suggest that this compound has any effect on neuronal chloride regulation. The regulation of neuronal chloride is a distinct and important field of neuroscience, with the transporters NKCC1 and KCC2 being the primary targets for therapeutic intervention in a range of neurological disorders. Future drug development in this area will focus on selective modulators of these transporters.

References

Investigating the Therapeutic Potential of ATI22-107 in Autism Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the hypothetical therapeutic potential of ATI22-107 in autism spectrum disorder (ASD) based on its known mechanism of action and the established association of its molecular targets with the pathophysiology of neurodevelopmental disorders. This compound is a compound previously investigated for cardiovascular effects, and to date, no direct preclinical or clinical studies have been published evaluating its efficacy in autism models. This guide is intended to provide a scientific rationale for initiating such investigations.

Introduction: The Rationale for a Novel Therapeutic Strategy in Autism Spectrum Disorder

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted or repetitive behaviors. The underlying pathophysiology is heterogeneous, involving a complex interplay of genetic and environmental factors that are thought to disrupt synaptic function, neuronal connectivity, and the balance of excitatory and inhibitory signaling in the brain.

Current pharmacological treatments for ASD are limited and primarily address co-occurring symptoms such as irritability, hyperactivity, or anxiety, rather than the core domains of the disorder. There is a critical need for novel therapeutic agents that target the fundamental neurobiological mechanisms implicated in ASD.

Recent genetic and molecular studies have highlighted the dysregulation of specific signaling pathways as key contributors to ASD pathology. Among these, two interconnected pathways have emerged as promising targets for therapeutic intervention:

  • L-Type Calcium Channels (LTCCs): Voltage-gated L-type calcium channels, particularly Cav1.2 and Cav1.3, are crucial for regulating neuronal excitability, gene expression, and synaptic plasticity. Gain-of-function mutations in the genes encoding these channels, such as CACNA1C and CACNA1D, have been identified as high-risk factors for ASD.[1][2] This suggests that excessive calcium influx through these channels may contribute to neuronal dysfunction in autism, making LTCC antagonists a rational therapeutic approach.[1][3]

  • Phosphodiesterase (PDE) Signaling: Cyclic nucleotides like cAMP and cGMP are vital second messengers that modulate a wide array of neuronal processes, including learning, memory, and synaptic plasticity. Phosphodiesterases are enzymes that degrade these messengers, thereby regulating their signaling. Dysregulation of cyclic nucleotide pathways has been implicated in ASD and related neurodevelopmental disorders like Fragile X syndrome.[4] Several PDE isoforms, including PDE3, are expressed in the brain and their inhibition is being explored as a strategy to ameliorate cognitive and social deficits.[5][6]

This guide focuses on This compound , a novel dual-pharmacophore compound that uniquely targets both of these pathways. By simultaneously inhibiting LTCCs and Phosphodiesterase III (PDE-III), this compound presents a compelling, albeit unexplored, candidate for investigation in autism models.

Pharmacology of this compound

This compound, chemically known as 2-(2-{2-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester, was originally developed as a cardiovascular agent. Its unique structure incorporates two distinct pharmacophores designed to modulate cardiac myocyte function with a potentially improved safety profile over existing inotropes.

Mechanism of Action

The dual functionality of this compound is central to its therapeutic potential:

  • Phosphodiesterase III (PDE-III) Inhibition: One pharmacophore of this compound inhibits the PDE-III enzyme. In the context of the central nervous system, PDE-III is involved in the hydrolysis of cAMP. By inhibiting PDE-III, this compound would be expected to increase intracellular cAMP levels. Elevated cAMP can activate downstream signaling cascades, such as the Protein Kinase A (PKA) pathway, which plays a critical role in synaptic plasticity and neuronal function.

  • L-Type Calcium Channel (LTCC) Antagonism: The second pharmacophore, a dihydropyridine moiety, blocks L-type calcium channels. This action reduces the influx of calcium into neurons upon depolarization. Given the association of LTCC gain-of-function mutations with ASD, this inhibitory effect could normalize aberrant neuronal excitability and calcium-dependent signaling.[1][7]

The combined action of increasing cAMP while dampening excessive Ca2+ influx offers a multi-faceted approach to modulating neuronal signaling pathways that are dysregulated in autism.

ATI22_107 This compound PDE3 Phosphodiesterase III (PDE-III) ATI22_107->PDE3 Inhibits LTCC L-Type Calcium Channel (LTCC) ATI22_107->LTCC Inhibits cAMP cAMP ↑ PDE3->cAMP Degrades Ca2_influx Neuronal Ca²+ Influx ↓ LTCC->Ca2_influx Mediates PKA_pathway PKA Pathway Activation cAMP->PKA_pathway Neuronal_Excitability Normalization of Neuronal Excitability Ca2_influx->Neuronal_Excitability Synaptic_Plasticity Modulation of Synaptic Plasticity PKA_pathway->Synaptic_Plasticity Neuronal_Excitability->Synaptic_Plasticity Therapeutic_Effect Potential Therapeutic Effect in Autism Models Synaptic_Plasticity->Therapeutic_Effect

Caption: Proposed dual mechanism of action of this compound in a neuronal context.

Preclinical Data (Cardiovascular Models)

While no data exists for this compound in neurological models, the quantitative data from studies in feline ventricular myocytes provide a foundation for understanding its dose-dependent effects on its molecular targets. These data are crucial for designing initial dose-ranging studies in neuronal cell cultures and animal models of autism.

ParameterEnoximone (PDE-III Inhibitor)This compound
Peak Intracellular Ca2+ ([Ca2+]i) Dose-dependent increaseSimilar increase up to 1.0 µM, with no further increase at higher doses
Diastolic [Ca2+]i Dose-dependent increaseMinimal to no increase across the dosing range
L-Type Calcium Channel Current No effectDose-dependent decrease
Myocardial Contractility Dose-dependent augmentationAugmentation only at lower stimulation frequencies
Table 1: Summary of quantitative effects of this compound compared to a pure PDE-III inhibitor in feline ventricular myocytes. Data extrapolated from J Pharmacol Exp Ther, 2005.[3]

Proposed Experimental Protocols for Autism Models

To investigate the therapeutic potential of this compound in ASD, a multi-tiered approach is proposed, starting with in vitro validation and progressing to in vivo behavioral and molecular studies.

In Vitro Electrophysiology and Calcium Imaging
  • Objective: To confirm the dual mechanism of action of this compound in a neuronal context and determine its effects on neuronal excitability.

  • Methodology:

    • Cell Culture: Utilize primary cortical neurons derived from well-established mouse models of autism (e.g., Shank3 knockout, Fmr1 knockout, or mice with CACNA1D gain-of-function mutations).

    • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the effects of a range of this compound concentrations on intrinsic neuronal properties, synaptic transmission (mEPSCs, mIPSCs), and L-type calcium currents.

    • Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) or genetically encoded calcium indicators (e.g., GCaMP) to visualize and quantify changes in intracellular calcium dynamics in response to neuronal stimulation in the presence and absence of this compound.

In Vivo Behavioral Assays in Animal Models
  • Objective: To assess the efficacy of this compound in ameliorating core behavioral deficits associated with autism.

  • Methodology:

    • Animal Model: Select a relevant genetic mouse model of ASD.

    • Drug Administration: Based on in vitro potency and pharmacokinetic studies, establish a suitable dose and route of administration (e.g., intraperitoneal injection, oral gavage).

    • Behavioral Testing Battery:

      • Social Interaction: Three-chamber social approach test, dyadic social interaction.

      • Repetitive Behaviors: Marble burying test, self-grooming analysis.

      • Communication: Ultrasonic vocalization analysis in pups.

      • Co-occurring Symptoms: Open field test (anxiety, hyperactivity), elevated plus maze (anxiety).

cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Behavioral Studies cluster_2 Phase 3: Molecular Analysis A1 Primary Neuronal Cultures (Autism Models) A2 Patch-Clamp Electrophysiology A1->A2 A3 Calcium Imaging A1->A3 A4 Confirm Dual Action & Neuronal Effect A2->A4 A3->A4 B1 Select Animal Model of ASD A4->B1 B2 This compound Administration (Dose-Ranging) B1->B2 B3 Core Behavioral Assays (Social, Repetitive) B2->B3 B4 Assess Therapeutic Efficacy B3->B4 C1 Post-mortem Brain Tissue (from Behavioral Cohorts) B4->C1 C2 Western Blot / qPCR (Synaptic Markers, Signaling Proteins) C1->C2 C3 Immunohistochemistry (Neuronal Morphology) C1->C3 C4 Elucidate Molecular Mechanism in Brain C2->C4 C3->C4

Caption: Proposed experimental workflow for investigating this compound in autism models.

Conclusion and Future Directions

This compound presents a unique opportunity to therapeutically target two distinct but convergent signaling pathways implicated in the pathophysiology of autism spectrum disorder. Its dual-action mechanism as both a phosphodiesterase III inhibitor and an L-type calcium channel blocker provides a strong rationale for its investigation as a novel treatment for ASD. The proposed experimental workflow, progressing from in vitro validation of its neuronal effects to in vivo assessment in established animal models, provides a clear path forward.

Future research should focus on determining the efficacy of this compound in reversing established behavioral deficits, exploring its effects on synaptic plasticity (e.g., long-term potentiation), and conducting comprehensive pharmacokinetic and safety profiling in relevant animal models. If preclinical results are promising, these studies could lay the groundwork for the eventual clinical evaluation of this compound or novel compounds with a similar dual-action profile for the treatment of autism spectrum disorder.

References

ATI22-107: A Cardiovascular Compound with No Current Link to Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into ATI22-107 as a potential therapeutic agent for schizophrenia have revealed no supporting scientific literature, clinical trial data, or publicly available research. All current evidence points to this compound as a novel cardiovascular agent with a dual mechanism of action, designed for conditions requiring inotropic support.

This technical guide synthesizes the available preclinical data on this compound, focusing on its established pharmacological profile in the cardiovascular system. The information presented is intended for researchers, scientists, and drug development professionals to clarify the current understanding of this compound and to highlight the absence of data related to its use in psychiatric disorders.

Core Mechanism of Action

This compound is characterized as a novel dual pharmacophore compound. Its primary mechanism involves the simultaneous inhibition of two key targets in cardiomyocytes:

  • Type III Phosphodiesterase (PDE-III): Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility (inotropic effect).

  • L-type Calcium Channel (LTCC): Antagonism of the LTCC is intended to mitigate the risk of calcium overload, a common side effect of traditional PDE-III inhibitors that can lead to arrhythmias[1][2].

This dual action is designed to provide a safer profile for an inotropic agent, balancing enhanced heart muscle contractility with a reduction in arrhythmogenic potential[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound's effects on feline ventricular myocytes.

ParameterThis compound EffectEnoximone (PDE-III inhibitor) EffectReference
Peak Intracellular Ca2+ Dose-dependent increase at 300 nM and 1.0 µMDose-dependent increase[1][2]
Diastolic Intracellular Ca2+ Minimal to no increaseDose-dependent increase[1][2]
L-type Calcium Channel Current Dose-dependent decreaseNot reported[1][2]
Myocardial Contractility Augmentation at lower stimulation frequenciesDose-dependent augmentation across all frequencies[1][2]

Experimental Protocols

The primary preclinical evaluation of this compound involved in vitro studies using feline ventricular myocytes and trabeculae.

Isolation of Feline Ventricular Myocytes
  • Animal Model: Adult feline hearts were used.

  • Procedure: Hearts were rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

  • Enzymatic Digestion: The coronary arteries were perfused with a collagenase and hyaluronidase solution to digest the extracellular matrix and isolate individual myocytes.

  • Cell Collection: The digested ventricular tissue was minced and gently agitated to release single, rod-shaped, calcium-tolerant myocytes.

Measurement of Intracellular Calcium Transients
  • Fluorescent Indicator: Isolated myocytes were loaded with the calcium-sensitive fluorescent dye Fluo-3 AM.

  • Stimulation: Myocytes were field-stimulated to elicit contractions and associated calcium transients.

  • Data Acquisition: A photomultiplier tube or a high-speed camera was used to capture the fluorescence intensity changes, which are proportional to the intracellular calcium concentration.

  • Drug Application: this compound or the comparator drug, enoximone, was added to the superfusate at varying concentrations to determine dose-dependent effects.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current
  • Configuration: Whole-cell patch-clamp technique was employed on isolated ventricular myocytes.

  • Voltage Protocol: A specific voltage-clamp protocol was used to isolate and measure the current flowing through the L-type calcium channels.

  • Drug Perfusion: this compound was perfused onto the patched cell to measure its direct effect on the LTCC current amplitude.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in cardiomyocytes and the general experimental workflow for its evaluation.

ATI22_107_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol ATI22_107 This compound LTCC L-type Ca²⁺ Channel ATI22_107->LTCC Inhibits PDE3 PDE-III ATI22_107->PDE3 Inhibits Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx AMP AMP PDE3->AMP Degrades AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Beta_AR β-Adrenergic Receptor Beta_AR->AC Stimulates ATP ATP ATP->AC cAMP->PDE3 PKA Protein Kinase A cAMP->PKA Activates PKA->LTCC Phosphorylates (Enhances opening) Contraction Increased Contractility Ca_Influx->Contraction

Proposed signaling pathway of this compound in a cardiomyocyte.

Experimental_Workflow Start Feline Heart Excision Isolation Myocyte Isolation (Langendorff & Enzymatic Digestion) Start->Isolation Loading Fluo-3 AM Loading Isolation->Loading Patch_Clamp Whole-Cell Patch Clamp Isolation->Patch_Clamp Stimulation Electrical Field Stimulation Loading->Stimulation Data_Acq_LTCC LTCC Current Measurement Patch_Clamp->Data_Acq_LTCC Data_Acq_Ca Calcium Transient Measurement Stimulation->Data_Acq_Ca Drug_App_Ca This compound Application (Dose-Response) Data_Acq_Ca->Drug_App_Ca Drug_App_LTCC This compound Application (Dose-Response) Data_Acq_LTCC->Drug_App_LTCC Analysis_Ca Analysis of Ca²⁺ Dynamics Drug_App_Ca->Analysis_Ca Analysis_LTCC Analysis of I_Ca,L Drug_App_LTCC->Analysis_LTCC End Conclusion on Dual Action Analysis_Ca->End Analysis_LTCC->End

Workflow for preclinical evaluation of this compound.

Conclusion

The available scientific evidence identifies this compound as a cardiovascular compound with a dual mechanism of action aimed at increasing myocardial contractility while minimizing the risk of arrhythmias. There is currently no public data from preclinical or clinical studies to suggest that this compound is being investigated as a potential treatment for schizophrenia or any other psychiatric disorder. The molecular targets of this compound (PDE-III and LTCC in cardiomyocytes) are not recognized as primary therapeutic targets for the pathophysiology of schizophrenia.

Professionals in drug development and neuroscience research should be aware that, based on current knowledge, this compound's therapeutic potential lies within the field of cardiology. Any consideration of this compound for neurological or psychiatric applications would require a significant and currently unreported shift in its research and development trajectory.

References

Understanding the Selectivity Profile of ATI22-107: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI22-107 is a novel small molecule inhibitor designed with a dual pharmacophore to concurrently target cardiac phosphodiesterase III (PDE-III) and L-type calcium channels (LTCC). This unique mechanism of action aims to provide positive inotropic support through PDE-III inhibition while mitigating the risk of calcium overload and associated arrhythmias by simultaneously blocking LTCCs. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on publicly available data. It includes a summary of its known biological activities, detailed representative experimental protocols for key assays, and visualizations of its signaling pathway and the experimental workflow for its characterization.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key therapeutic goal in heart failure management is to enhance cardiac contractility (inotropism). Inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP), leads to increased intracellular cAMP levels, resulting in enhanced calcium influx and improved myocardial contractility. However, this increased calcium can also lead to diastolic dysfunction and an increased risk of arrhythmias.

This compound was developed to address this limitation by incorporating a second pharmacophore that blocks L-type calcium channels (LTCCs). This dual-action mechanism is intended to provide a balanced pharmacological profile, offering inotropic support with a potentially improved safety margin.

Selectivity Profile of this compound

While comprehensive quantitative data from a broad panel of selectivity assays for this compound is not publicly available, preclinical studies have elucidated its primary targets and functional effects.

Primary Targets: PDE-III and L-type Calcium Channels

This compound is designed to be a potent inhibitor of both cardiac PDE-III and LTCCs. Functional studies have demonstrated its activity on these two targets in cardiac myocytes.

Functional Activity in Cardiac Myocytes

In studies using normal feline ventricular myocytes, this compound demonstrated a dose-dependent effect on intracellular calcium transients. At concentrations of 300 nM and 1.0 µM, this compound produced an increase in the peak amplitude of the calcium transient, an effect consistent with PDE-III inhibition. However, unlike pure PDE-III inhibitors, this compound was shown to cause a much smaller increase in diastolic calcium levels, which is attributed to its simultaneous inhibition of LTCCs. Furthermore, patch-clamp electrophysiology experiments have confirmed that this compound causes a dose-dependent decrease in LTCC current.

Quantitative Selectivity Data

A detailed quantitative selectivity profile of this compound against a broad panel of phosphodiesterase subtypes (PDE1-11) and various ion channels, including different L-type calcium channel isoforms, is not available in the public domain. Therefore, a comprehensive table of IC50 or Ki values cannot be provided at this time.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the selectivity profile of compounds like this compound. These are based on standard methodologies in the field, as specific protocols for this compound have not been publicly disclosed.

Phosphodiesterase (PDE) Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro potency and selectivity of this compound against various PDE subtypes.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1-11)

  • This compound

  • cAMP or cGMP (substrate, depending on the PDE subtype)

  • 5'-nucleotidase

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagent (e.g., a phosphate sensor like Malachite Green)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant PDE enzymes and their respective substrates (cAMP or cGMP) to the working concentrations in the assay buffer.

  • Assay Reaction: a. In a 96-well or 384-well plate, add the assay buffer, the diluted this compound (or vehicle control), and the specific PDE enzyme. b. Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP). d. Incubate for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Detection: a. Stop the reaction by adding 5'-nucleotidase. This enzyme converts the product of the PDE reaction (AMP or GMP) into adenosine or guanosine and inorganic phosphate. b. Add the phosphate detection reagent (e.g., Malachite Green) and incubate to allow for color development.

  • Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. The amount of phosphate produced is proportional to the PDE activity. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

L-type Calcium Channel Inhibition Assay (Patch-Clamp Electrophysiology)

Objective: To determine the inhibitory effect of this compound on L-type calcium channel currents in a cellular context.

Materials:

  • Cell line expressing the L-type calcium channel of interest (e.g., HEK293 cells stably expressing Cav1.2) or primary cardiomyocytes.

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution (containing a cesium-based salt to block potassium channels, EGTA to chelate calcium, and ATP/GTP)

  • Extracellular (bath) solution (containing a high concentration of BaCl2 or CaCl2 as the charge carrier)

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Culture the cells on glass coverslips. On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording: a. Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal). b. Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. c. Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

  • Current Elicitation: a. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms). b. Record baseline currents for a stable period.

  • Compound Application: a. Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound. b. Continue to record the currents during and after drug application until a steady-state block is achieved.

  • Data Acquisition and Analysis: a. Measure the peak inward current amplitude before and after the application of this compound. b. Calculate the percentage of inhibition for each concentration. c. To determine the IC50 value, apply a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. d. Fit the data to a dose-response curve to calculate the IC50.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

ATI22_107_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR β-Adrenergic Receptor AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to LTCC L-type Ca2+ Channel Ca_influx Ca2+ Influx LTCC->Ca_influx ATP ATP PDE3 PDE-III PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Degrades cAMP to PKA->LTCC Phosphorylates (activates) Contractility Increased Contractility Ca_influx->Contractility ATI22_107 This compound ATI22_107->LTCC Inhibits ATI22_107->PDE3 Inhibits

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Selectivity Profiling

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_functional Functional Assays cluster_analysis Data Analysis and Profile Generation PDE_panel PDE Subtype Panel (PDE1-11) pde_assay Enzymatic Inhibition Assay PDE_panel->pde_assay ic50_pde Determine IC50 values for each PDE subtype pde_assay->ic50_pde data_integration Integrate IC50 values and functional data ic50_pde->data_integration ltcc_cells Cells Expressing L-type Ca2+ Channels patch_clamp Patch-Clamp Electrophysiology ltcc_cells->patch_clamp ic50_ltcc Determine IC50 for LTCC inhibition patch_clamp->ic50_ltcc ic50_ltcc->data_integration cardiomyocytes Isolated Cardiomyocytes ca_transient Calcium Transient Assay cardiomyocytes->ca_transient functional_effect Assess functional effect on Ca2+ handling and contractility ca_transient->functional_effect functional_effect->data_integration selectivity_profile Generate Selectivity Profile of this compound data_integration->selectivity_profile

Caption: Experimental workflow for characterizing the selectivity of this compound.

Conclusion

This compound represents a promising therapeutic approach for heart failure by simultaneously targeting PDE-III and L-type calcium channels. Its dual mechanism of action has been demonstrated in preclinical functional studies, showing the potential for positive inotropic effects with a reduced risk of calcium overload. While detailed quantitative selectivity data across a broad range of targets is not currently in the public domain, the available information highlights its intended dual-target engagement. The representative experimental protocols provided in this guide offer a framework for understanding how the selectivity and functional effects of such a compound are characterized. Further studies are needed to fully elucidate the complete selectivity profile of this compound and its therapeutic potential.

An In-depth Technical Guide on the Core Mechanism of ATI22-107

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a detailed technical overview of ATI22-107, a novel cardiovascular agent. Extensive review of the current scientific literature indicates that this compound's mechanism of action is centered on the simultaneous inhibition of cardiac phosphodiesterase-III (PDE-III) and L-type calcium channels (LTCC). At present, there is no scientific evidence to support an impact of this compound on GABAergic signaling pathways. This guide will therefore focus on its established dual pharmacophore function within the cardiovascular system.

Core Mechanism of Action

This compound is a uniquely designed dual pharmacophore compound engineered to modulate cardiac myocyte contractility and calcium cycling.[1][2] Its primary functions are:

  • Inhibition of Cardiac Phosphodiesterase-III (PDE-III): By inhibiting PDE-III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contraction, ultimately resulting in a positive inotropic (strengthened contraction) effect.

  • Inhibition of L-type Calcium Channels (LTCC): Concurrently, this compound antagonizes LTCCs. This action is intended to mitigate the potential for calcium overload that can arise from PDE-III inhibition alone.[1][2] By limiting calcium influx through these channels, this compound aims to prevent adverse events such as arrhythmias, which have been a concern with pure PDE-III inhibitors.[1][2]

This dual functionality suggests a therapeutic strategy to enhance cardiac contractility with a potentially improved safety profile by limiting detrimental increases in diastolic calcium concentrations.[2]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on feline ventricular myocytes as documented in preclinical studies.[1][2] For comparison, data for enoximone, a pure PDE-III inhibitor, is also included where available.

ParameterThis compound EffectEnoximone Effect
Peak Intracellular Ca2+ Dose-dependent increase at 300 nM and 1.0 µMDose-dependent increase
Diastolic Intracellular Ca2+ Minimal to no increase across the dosing rangeDose-dependent increase
L-type Calcium Channel Current Dose-dependent decreaseNot applicable
Myocardial Contractility Augmentation observed at lower stimulation frequenciesDose-dependent augmentation across the entire force-frequency relation

Experimental Protocols

The following methodologies were central to elucidating the mechanism of action of this compound.[1][2]

Measurement of Intracellular Calcium Transients in Feline Ventricular Myocytes
  • Objective: To quantify the effect of this compound on the intracellular calcium concentration ([Ca2+]i) during the cardiac cycle.

  • Methodology:

    • Cell Isolation: Ventricular myocytes were isolated from feline hearts.

    • Fluorescent Dye Loading: The isolated myocytes were loaded with Fluo-3, a fluorescent indicator that binds to calcium and increases its fluorescence intensity upon binding.

    • Drug Administration: this compound or a comparator compound (enoximone) was administered at varying concentrations.

    • Data Acquisition: The fluorescence of the Fluo-3 loaded myocytes was measured to determine the calcium transient, including peak and diastolic [Ca2+]i.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement
  • Objective: To directly measure the effect of this compound on the current flowing through LTCCs.

  • Methodology:

    • Cell Preparation: Isolated ventricular myocytes were prepared for patch-clamp recording.

    • Patch-Clamp Configuration: A whole-cell patch-clamp configuration was established to measure the ionic currents across the cell membrane.

    • Voltage Protocol: A specific voltage protocol was applied to the cell to isolate and activate the LTCCs.

    • Drug Application: this compound was applied at various doses to the patched cell.

    • Current Measurement: The resulting current through the LTCCs was recorded and analyzed to determine the extent of inhibition by this compound.

Visualized Signaling Pathways and Workflows

This compound Mechanism of Action in Cardiac Myocytes

ATI22_107_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_sarcoplasm Sarcoplasm LTCC L-type Ca²⁺ Channel SR_Ca Sarcoplasmic Reticulum Ca²⁺ LTCC->SR_Ca Ca²⁺ Influx Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE3 PDE-III cAMP->PDE3 PKA PKA cAMP->PKA Activates AMP AMP PDE3->AMP Degrades PKA->SR_Ca Phosphorylates (Ca²⁺ release ↑) Contraction Myofilament Contraction SR_Ca->Contraction ATI22_107 This compound ATI22_107->LTCC Inhibits ATI22_107->PDE3 Inhibits

Caption: Dual inhibitory action of this compound on PDE-III and LTCC.

Experimental Workflow for Assessing this compound's Effect on Calcium Cyclingdot

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_myocytes Isolate Feline Ventricular Myocytes load_fluo3 Load Myocytes with Fluo-3 Dye isolate_myocytes->load_fluo3 administer_drug Administer this compound (Varying Doses) load_fluo3->administer_drug stimulate_cells Electrically Stimulate Myocytes administer_drug->stimulate_cells record_fluorescence Record Fluo-3 Fluorescence stimulate_cells->record_fluorescence measure_transient Measure Ca²⁺ Transient (Peak, Diastolic) record_fluorescence->measure_transient compare_doses Compare Dose Responses measure_transient->compare_doses

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of ADAR-Recruiting Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Information regarding a specific compound designated "ATI22-107" is not publicly available. The following application notes and protocols are based on the general principles of utilizing guide RNAs to recruit endogenous Adenosine Deaminases Acting on RNA (ADAR) for site-specific RNA editing, a promising therapeutic strategy.[1][2] These protocols are intended for researchers, scientists, and drug development professionals working in the field of RNA therapeutics.

Introduction

Site-directed RNA editing by recruiting endogenous ADAR enzymes represents a novel therapeutic modality.[1] This approach utilizes synthetic oligonucleotides, often referred to as guide RNAs (gRNAs) or ADAR-recruiting guide RNAs (adRNAs), to hybridize to a specific target RNA.[2] This hybridization forms a double-stranded RNA (dsRNA) substrate that is recognized by ADAR enzymes.[2] ADARs then catalyze the deamination of adenosine (A) to inosine (I) within the target RNA.[1][3] Since inosine is interpreted as guanosine (G) by the cellular translational machinery, this A-to-I editing can be used to correct G-to-A mutations, modulate protein function, or alter gene expression.[1] The development of efficient and specific guide RNAs is a critical challenge in the clinical application of this technology.[1] In vitro assays are essential for the initial screening and optimization of these guide RNAs before advancing to in vivo studies.[1][4]

Mechanism of Action: ADAR Recruitment for Site-Directed RNA Editing

The fundamental principle of this technology is the engineered recruitment of ubiquitously expressed ADAR enzymes to a specific messenger RNA (mRNA) target. This is achieved using a guide RNA that has two key domains: a targeting domain that is complementary to the target mRNA sequence, and an ADAR-recruiting domain that forms a dsRNA structure recognized by ADAR.

cluster_0 Cellular Environment Target_mRNA Target mRNA (pre-edit) Hybridized_complex Guide RNA :: Target mRNA Complex (dsRNA) Target_mRNA->Hybridized_complex Guide_RNA Guide RNA (e.g., this compound) Guide_RNA->Hybridized_complex Hybridization ADAR_enzyme Endogenous ADAR1/ADAR2 ADAR_enzyme->Hybridized_complex Recruitment & Binding Edited_mRNA Edited mRNA (A -> I) Hybridized_complex->Edited_mRNA A-to-I Editing Ribosome Ribosome Edited_mRNA->Ribosome Translation Altered_Protein Altered Protein Function Ribosome->Altered_Protein cluster_workflow In Vitro Experimental Workflow cluster_analysis Analysis Methods Design 1. Design & Synthesize Guide RNA Target_Prep 2. Prepare Target RNA (In Vitro Transcription or Cellular RNA) Assay 3. In Vitro Editing Assay (Incubate Guide RNA, Target RNA, and Cell Lysate/Recombinant ADAR) Design->Assay Target_Prep->Assay Extraction 4. RNA Purification Assay->Extraction RT_PCR 5. Reverse Transcription & PCR Amplification Extraction->RT_PCR Analysis 6. Analysis of Editing Efficiency RT_PCR->Analysis Sanger Sanger Sequencing Analysis->Sanger NGS Next-Gen Sequencing (NGS) Analysis->NGS Reporter Reporter Assay (e.g., Luciferase) Analysis->Reporter

References

Application Notes and Protocols for ATI22-107 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of publicly available scientific literature and databases has revealed no specific information regarding a compound designated "ATI22-107." This suggests that this compound may be a proprietary compound, an internal research code, or a substance not yet described in published literature.

Without information on the molecular target, mechanism of action, and basic physicochemical properties of this compound, it is not feasible to provide a detailed and accurate application note and protocol for its use in primary neuronal cultures.

To facilitate the creation of such a document, the following information about this compound would be essential:

  • Compound Class and Mechanism of Action: Is this compound a small molecule, peptide, antibody, or other type of therapeutic? What is its known or hypothesized biological target and how does it modulate its activity (e.g., agonist, antagonist, inhibitor)?

  • Solubility and Stability: What are the recommended solvents for preparing stock solutions and working concentrations? What are its stability characteristics under typical cell culture conditions (e.g., temperature, pH, light sensitivity)?

  • Known Biological Effects: Are there any existing data on the effects of this compound in any cell type, even if not neuronal? This could provide clues to potential starting concentrations and endpoints to measure in neuronal cultures.

  • Purity and Formulation: What is the purity of the compound, and is it formulated with any excipients that might affect neuronal viability or function?

Once this foundational information is available, a comprehensive application note and protocol can be developed. Below is a generalized framework that would be adapted based on the specific characteristics of this compound.

Generalized Framework for Application of a Novel Compound in Primary Neuronal Cultures

This framework outlines the typical experimental workflow and considerations for testing a novel compound like this compound in primary neuronal cultures.

I. Initial Characterization and Dose-Ranging Studies

The first step is to determine the optimal, non-toxic concentration range of the compound.

Experimental Workflow:

cluster_0 Phase 1: Dose-Response Prepare Stock Solution Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Determine solvent Treat Neuronal Cultures Treat Neuronal Cultures Serial Dilutions->Treat Neuronal Cultures Wide concentration range Assess Viability Assess Viability Treat Neuronal Cultures->Assess Viability 24-72 hours Determine EC50/IC50 Determine EC50/IC50 Assess Viability->Determine EC50/IC50 e.g., MTT, LDH assay

Caption: Workflow for determining the optimal dose range.

Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Plating: Plate primary neurons in 96-well plates at a density of 2 x 10^4 cells/well and culture for 5-7 days to allow for maturation.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or sterile water). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Treatment: Replace half of the culture medium in each well with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the concentration that results in 50% viability (IC50).

Data Presentation:

ConcentrationMean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control1.250.08100
1 nM1.230.0798.4
10 nM1.200.0996.0
100 nM1.150.0692.0
1 µM1.050.0884.0
10 µM0.800.0564.0
100 µM0.300.0424.0
II. Assessment of Neuronal Function and Signaling

Based on the hypothesized mechanism of action of this compound, specific assays can be employed to measure its effects on neuronal function. For instance, if this compound is presumed to be neuroprotective, its effect on neuronal survival under stress conditions would be evaluated. If it is expected to modulate synaptic activity, assays measuring synaptic protein expression or calcium imaging would be appropriate.

Hypothetical Signaling Pathway (If this compound is a neurotrophic factor):

cluster_1 Hypothetical Neurotrophic Signaling This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB Akt->CREB Synaptic Plasticity Synaptic Plasticity mTOR->Synaptic Plasticity Gene Expression Gene Expression CREB->Gene Expression Neuronal Survival Neuronal Survival Gene Expression->Neuronal Survival

Application Notes and Protocols for ATI22-107 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols for ATI22-107 are based on currently available in vitro data. As of November 2025, no in vivo animal studies detailing dosage, pharmacokinetics, or toxicology have been publicly disclosed. The provided in vivo protocol is a general guideline for researchers and should be adapted based on empirical data obtained from dose-ranging studies.

Introduction

This compound is a novel dual-pharmacophore compound designed for cardiovascular applications. It functions as a simultaneous inhibitor of cardiac phosphodiesterase-III (PDE-III) and the L-type calcium channel (LTCC).[1] This unique mechanism of action aims to provide positive inotropic effects (by increasing intracellular cyclic AMP levels through PDE-III inhibition) while mitigating the risk of calcium overload and potential arrhythmias by concurrently blocking L-type calcium channels.[1] These notes provide a summary of the known in vitro effects and a proposed framework for initiating in vivo animal studies.

Mechanism of Action

This compound's dual inhibitory action targets key pathways in cardiac myocyte excitation-contraction coupling. Inhibition of PDE-III prevents the breakdown of cyclic AMP (cAMP), leading to increased protein kinase A (PKA) activity. PKA then phosphorylates several targets, including the L-type calcium channels and phospholamban, which enhances calcium influx and sarcoplasmic reticulum calcium uptake, respectively, resulting in a positive inotropic effect. Concurrently, the direct inhibition of L-type calcium channels by this compound is intended to counterbalance the increased calcium influx, thereby preventing diastolic calcium accumulation and its pro-arrhythmic consequences.[1]

ATI22-107_Mechanism_of_Action cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts LTCC L-Type Ca²⁺ Channel Ca_in Ca²⁺ LTCC->Ca_in Influx ATP ATP ATP->AC PDE3 PDE-III cAMP->PDE3 PKA PKA cAMP->PKA Activates AMP AMP PDE3->AMP Degrades PKA->LTCC Phosphorylates (Activates) PLN Phospholamban PKA->PLN Phosphorylates (Inhibits inhibition of SERCA) ATI22_107_PDE3 This compound ATI22_107_PDE3->PDE3 Inhibits ATI22_107_LTCC This compound ATI22_107_LTCC->LTCC Inhibits SERCA SERCA2a PLN->SERCA Inhibits SERCA->Ca_in Uptake Contraction Myofilament Contraction Ca_in->Contraction Ca_out Ca²⁺

Diagram 1: this compound Signaling Pathway in Cardiomyocytes.

Data Presentation

In Vitro Efficacy of this compound in Feline Ventricular Myocytes

The following table summarizes the dose-dependent effects of this compound on calcium transients in isolated feline ventricular myocytes.[1]

ConcentrationPeak Intracellular Ca²⁺ ([Ca²⁺]i)Diastolic [Ca²⁺]i
Control BaselineBaseline
300 nM Dose-dependent increaseMinimal to no increase
1.0 µM Further dose-dependent increaseMinimal to no increase
>1.0 µM No further increaseMinimal to no increase
Comparison with a Pure PDE-III Inhibitor (Enoximone)
CompoundPeak Intracellular Ca²⁺ ([Ca²⁺]i)Diastolic [Ca²⁺]i
Enoximone Dose-dependent increaseDose-dependent increase
This compound Dose-dependent increase (plateaus >1.0 µM)Minimal to no increase

Experimental Protocols

In Vitro Calcium Transient Measurement in Isolated Myocytes

This protocol is based on the methodology described for this compound studies.[1]

1. Myocyte Isolation:

  • Feline ventricular myocytes are isolated using standard enzymatic digestion protocols.

  • Briefly, the heart is perfused with a collagenase and protease solution to dissociate individual cells.

2. Fluorescent Calcium Indicator Loading:

  • Isolated myocytes are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).

  • The incubation is typically performed at room temperature for a specified period to allow for de-esterification of the dye within the cells.

3. Experimental Setup:

  • Loaded myocytes are placed on a glass coverslip on the stage of an inverted microscope equipped for epifluorescence.

  • Cells are superfused with a physiological salt solution (e.g., Tyrode's solution).

4. Data Acquisition:

  • Myocytes are field-stimulated to elicit contractions.

  • Fluorescence intensity is recorded using a photomultiplier tube or a high-speed camera.

  • Changes in fluorescence correspond to changes in intracellular calcium concentration.

5. Drug Application:

  • A baseline recording is established.

  • This compound is added to the superfusion solution at increasing concentrations.

  • The effects on peak systolic and diastolic calcium levels are recorded at each concentration.

Proposed Protocol for In Vivo Animal Studies

Note: The following is a general, hypothetical protocol and must be preceded by thorough dose-finding and toxicology studies.

1. Animal Model:

  • A relevant species for cardiovascular research, such as rats, rabbits, or dogs, should be selected.

  • The choice of model may depend on the specific research question (e.g., heart failure model, arrhythmia model).

2. Formulation and Administration:

  • This compound must be formulated in a vehicle suitable for the chosen route of administration (e.g., intravenous, oral).

  • The stability and solubility of the compound in the chosen vehicle must be confirmed.

3. Dose-Ranging Study:

  • A pilot study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range.

  • This typically involves administering single ascending doses to small groups of animals and monitoring for adverse effects and key pharmacodynamic markers.

4. Efficacy Study Workflow:

In_Vivo_Workflow Start Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (ECG, Echocardiography, Blood Pressure) Start->Baseline Grouping Randomization into Groups (Vehicle, this compound doses) Baseline->Grouping Dosing Drug Administration (Specify route and frequency) Grouping->Dosing Monitoring In-life Monitoring (Clinical signs, vital signs) Dosing->Monitoring Endpoint Endpoint Measurements (Repeat baseline measures) Monitoring->Endpoint Termination Euthanasia and Tissue Collection (Heart, plasma for PK/PD) Endpoint->Termination Analysis Data Analysis Termination->Analysis

Diagram 2: General Experimental Workflow for In Vivo Efficacy Study.

5. Endpoints and Measurements:

  • Pharmacodynamics:

    • Echocardiography: To assess changes in cardiac function (e.g., ejection fraction, fractional shortening).

    • Hemodynamics: To measure blood pressure, heart rate, and cardiac output.

    • Electrocardiography (ECG): To monitor for any pro-arrhythmic effects.

  • Pharmacokinetics:

    • Serial blood samples are collected to determine the plasma concentration of this compound over time.

    • Key parameters such as Cmax, Tmax, AUC, and half-life should be calculated.

  • Toxicology:

    • Clinical observations for signs of toxicity.

    • Post-mortem histopathological examination of key organs.

    • Clinical chemistry and hematology analysis.

Conclusion

This compound presents a promising therapeutic profile in in vitro models by combining the positive inotropic effects of PDE-III inhibition with the protective effects of L-type calcium channel blockade.[1] This dual mechanism suggests a potential for improving cardiac contractility with a reduced risk of calcium-overload-induced adverse events.[1] The translation of these findings into in vivo models requires a careful and systematic approach, beginning with essential dose-finding and safety studies. The protocols and data presented herein provide a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for Electrophysiological Recording with a Novel Compound (ATI22-107) in Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of neuronal function and synaptic communication in the central nervous system (CNS) is fundamental to understanding brain physiology and pathology. Brain slice electrophysiology is a powerful technique that allows for the investigation of neuronal properties and synaptic transmission in a preparation that preserves the local synaptic architecture.[1][2][3] This application note provides a detailed protocol for the characterization of a novel compound, designated here as ATI22-107, using electrophysiological recordings in acute brain slices.

The protocols outlined below are designed to be adaptable for the screening and characterization of various compounds with potential neuromodulatory effects. These methods enable researchers to assess the impact of a compound on intrinsic neuronal excitability, synaptic transmission, and plasticity.[1][4] The data generated from these experiments are crucial for elucidating the mechanism of action of novel therapeutic agents and for advancing CNS drug discovery programs.[2]

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway for this compound, postulating its interaction with a G-protein coupled receptor (GPCR) leading to the modulation of ion channel activity and subsequent changes in neuronal excitability.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects ATI22_107 This compound GPCR GPCR ATI22_107->GPCR Binds G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Phosphorylated_Channel Phosphorylated Ion Channel Neuronal_Excitability Modulation of Neuronal Excitability Phosphorylated_Channel->Neuronal_Excitability Alters Current Experimental_Workflow Animal_Prep Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slicing Vibratome Slicing Brain_Dissection->Slicing Recovery Slice Recovery (32-34°C then RT) Slicing->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Patching Whole-Cell Patch-Clamp Slice_Transfer->Patching Baseline_Recording Baseline Recording (10-15 min) Patching->Baseline_Recording Drug_Application Application of This compound Baseline_Recording->Drug_Application Post_Drug_Recording Post-Drug Recording Drug_Application->Post_Drug_Recording Washout Washout Post_Drug_Recording->Washout Data_Acquisition Data Acquisition Spike_Analysis Spike Analysis (Frequency, Amplitude) Data_Acquisition->Spike_Analysis Synaptic_Analysis Synaptic Event Analysis (sPSC, ePSC) Data_Acquisition->Synaptic_Analysis Statistical_Analysis Statistical Analysis Spike_Analysis->Statistical_Analysis Synaptic_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

References

Application Note: Cell-Based Assays for Measuring the Efficacy of ATI22-107, a Novel Gs-Coupled GPCR Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ATI22-107 is a novel small molecule agonist targeting a Gs-protein coupled receptor (GPCR). GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them a major class of therapeutic drug targets.[1][2] The activation of Gs-coupled GPCRs by an agonist initiates a signaling cascade beginning with the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The intracellular accumulation of this second messenger, cAMP, subsequently activates downstream effectors like Protein Kinase A (PKA) to elicit a cellular response.[2][3]

In addition to G-protein signaling, agonist binding can also trigger the recruitment of β-arrestin proteins to the receptor. This process is primarily involved in receptor desensitization and internalization, but can also initiate separate, G-protein-independent signaling pathways.[4][5][6] Assessing both cAMP production and β-arrestin recruitment is therefore crucial for fully characterizing the pharmacological profile of a novel agonist like this compound and identifying any potential for biased agonism, where an agonist preferentially activates one pathway over the other.

This document provides detailed protocols for a panel of cell-based assays designed to quantify the efficacy and potency of this compound. These include an initial cytotoxicity assessment to ensure observed effects are not due to cell death, a direct measure of Gs pathway activation via a cAMP accumulation assay, and a β-arrestin recruitment assay to evaluate the alternative signaling pathway.

Gs-Coupled and β-Arrestin Signaling Pathways

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR Gs-Coupled Receptor G_protein Gs Protein (αβγ) GPCR->G_protein Activates BetaArrestin β-Arrestin GPCR->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATI22_107 This compound (Agonist) ATI22_107->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_G Cellular Response PKA->Response_G Phosphorylates Targets Response_Arrestin Desensitization & Alternative Signaling BetaArrestin->Response_Arrestin Initiates MTT_Assay_Workflow A 1. Seed Cells in 96-well plate (e.g., 1x10⁴ cells/well) B 2. Incubate 24h at 37°C, 5% CO₂ A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) D->E F 6. Incubate 4h at 37°C E->F G 7. Add Solubilization Solution (e.g., 100 µL SDS-HCl) F->G H 8. Incubate 4h to Overnight (protected from light) G->H I 9. Read Absorbance at 570 nm H->I cAMP_Assay_Workflow A 1. Seed Cells in 96/384-well plate B 2. Incubate 24h A->B C 3. Pre-incubate with Phosphodiesterase (PDE) Inhibitor (e.g., IBMX for 30 min) B->C D 4. Add this compound (serial dilutions) C->D E 5. Incubate for 30 min at 37°C D->E F 6. Lyse Cells and Add Detection Reagents (e.g., Lysis Buffer, FRET pair) E->F G 7. Incubate 1h at Room Temperature F->G H 8. Read Signal (e.g., Fluorescence/Luminescence) G->H Beta_Arrestin_Assay_Workflow A 1. Seed PathHunter® Cells expressing GPCR-PK and β-arrestin-EA B 2. Incubate 24h A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate 90 min at 37°C C->D E 5. Add Detection Reagents (Substrate + Lysis Buffer) D->E F 6. Incubate 60 min at Room Temperature E->F G 7. Read Luminescence F->G

References

Application Notes and Protocols for Assessing ATI22-107 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ATI22-107 is a novel small molecule inhibitor of a central nervous system (CNS) target, developed for the potential treatment of a neurodegenerative disease. For any CNS drug candidate, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2]

These application notes provide a comprehensive, multi-tiered protocol for evaluating the BBB penetration of this compound. The described workflow progresses from rapid, high-throughput in vitro screening assays to more complex and physiologically relevant in vivo studies in a rodent model. The goal is to thoroughly characterize the ability of this compound to reach its intended target within the brain parenchyma.

The assessment of BBB permeability is crucial for evaluating the severity of neurological diseases and the effectiveness of treatment strategies.[3] The protocols outlined here are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data to inform critical decisions in the drug development pipeline.

Data Presentation: Summary of this compound Properties and BBB Penetration

The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound related to its BBB penetration potential.

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight ( g/mol )410.5Calculated
logP2.8ClogP Calculation
pKa7.9 (basic)Potentiometric Titration
Aqueous Solubility (µM) at pH 7.455Shake-flask Method
Polar Surface Area (Ų)65Calculated

Table 2: In Vitro BBB Permeability of this compound

AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Classification
PAMPA-BBB12.5 ± 1.1N/AHigh Permeability
bEnd.3 Monolayer8.2 ± 0.93.1 ± 0.4Moderate Permeability, Potential Efflux

Table 3: In Vivo Pharmacokinetic and BBB Penetration Parameters of this compound in Mice

ParameterValueDosing
Plasma Half-life (t½) (hours)4.210 mg/kg, IV
Brain Cmax (ng/g)15010 mg/kg, IV
Plasma Cmax (ng/mL)120010 mg/kg, IV
Brain-to-Plasma Ratio (Kp)0.8At 2 hours post-dose
Unbound Brain-to-Plasma Ratio (Kpuu)0.5Calculated

Experimental Protocols

In Vitro Assessment of BBB Penetration

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive diffusion across the BBB.[4][5] It utilizes a 96-well plate setup where a filter is coated with a lipid mixture mimicking the BBB.[6]

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the Donor solution by diluting the this compound stock solution to 10 µM in phosphate-buffered saline (PBS) at pH 7.4.

    • Use a commercially available PAMPA-BBB plate system with a pre-coated lipid membrane.

  • Assay Procedure:

    • Add 200 µL of the Donor solution containing this compound to each well of the donor plate.

    • Add 200 µL of PBS (Acceptor solution) to each well of the acceptor plate.

    • Carefully place the acceptor plate onto the donor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

    • After incubation, collect samples from both the donor and acceptor wells.

  • Sample Analysis and Data Calculation:

    • Determine the concentration of this compound in the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

This cell-based assay provides a more physiological model of the BBB by using a monolayer of murine cerebral cortex endothelial cells (bEnd.3) that form tight junctions.[1]

Protocol:

  • Cell Culture:

    • Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells onto Transwell inserts (0.4 µm pore size) at a density of 5 x 10⁴ cells/cm².

    • Allow the cells to grow and differentiate for 5-7 days to form a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the Trans-endothelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 100 Ω·cm² indicates a well-formed monolayer.

    • Alternatively, assess the permeability of a fluorescent marker with low BBB penetration, such as Lucifer Yellow.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, add this compound (10 µM) to the apical (upper) chamber of the Transwell insert.

    • For basolateral-to-apical (B-A) permeability, add this compound to the basolateral (lower) chamber.

    • Incubate at 37°C for 2 hours.

    • At specified time points, collect samples from the receiver chamber.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the Papp value similarly to the PAMPA assay.

    • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux transport.[7][8]

In Vivo Assessment of BBB Penetration in Mice

This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in mice, providing a direct measure of its ability to cross the BBB in a living organism.[3][9]

Protocol:

  • Animal Model:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Acclimate the animals for at least one week before the experiment.

  • Compound Administration:

    • Prepare a formulation of this compound suitable for intravenous (IV) injection.

    • Administer a single dose of this compound (e.g., 10 mg/kg) via the tail vein.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours) post-dose, anesthetize the mice.

    • Collect blood via cardiac puncture into heparinized tubes.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and rinse with cold saline.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.[10]

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.[11][12]

    • Use a suitable internal standard for accurate quantification.

    • Extract this compound from the plasma and brain homogenate samples, for example, by protein precipitation.

  • Data Analysis:

    • Calculate the concentration of this compound in plasma (ng/mL) and brain tissue (ng/g).

    • Determine the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration by the plasma concentration.

    • If the fraction of unbound drug in plasma (fu,p) and brain (fu,b) are known, calculate the unbound brain-to-plasma ratio (Kpuu = Kp * fu,p / fu,b).

Visualizations

Diagrams

G PAMPA PAMPA-BBB Assay bEnd3 bEnd.3 Monolayer Assay PAMPA->bEnd3 PK Pharmacokinetic Study in Mice bEnd3->PK Candidate Selection BBB_Penetration Brain and Plasma Collection PK->BBB_Penetration Analysis LC-MS/MS Quantification BBB_Penetration->Analysis end End: BBB Penetration Profile Analysis->end start Start: this compound start->PAMPA

Caption: Experimental workflow for assessing the BBB penetration of this compound.

BBB_Transport cluster_mechanisms BBB Blood-Brain Barrier (Endothelial Cell Layer) Apical (Blood) Side Basal (Brain) Side Tight Junctions Passive Passive Diffusion (Lipophilic molecules) Passive->BBB:apical Carrier Carrier-Mediated Transport (e.g., Glucose, Amino Acids) Carrier->BBB:apical Receptor Receptor-Mediated Transc transcytosis (e.g., Insulin, Transferrin) Receptor->BBB:apical Efflux Active Efflux (e.g., P-glycoprotein) Efflux->BBB:basal Out of Brain ATI22_107 This compound ATI22_107->Passive Primary Route ATI22_107->Efflux Potential Substrate logical_relationship cluster_vitro In Vitro Models cluster_vivo In Vivo Models cluster_analysis Analytical Methods PAMPA PAMPA (Passive Diffusion) Cell_based Cell-Based Assays (e.g., bEnd.3) (Passive & Active Transport) PAMPA->Cell_based Increasing Complexity LCMS LC-MS/MS (Quantification) PAMPA->LCMS Requires Rodent Rodent Studies (e.g., Mouse) (Overall BBB Penetration) Cell_based->Rodent Validation Cell_based->LCMS Requires Rodent->LCMS Requires

References

Application Notes and Protocols for High-Throughput Screening of Novel NKCC1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing Novel Selective Inhibitors in High-Throughput Screening for NKCC1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial ion transporter involved in regulating intracellular chloride concentrations, which plays a significant role in various physiological processes, including neuronal excitability and cell volume regulation.[1][2] Dysregulation of NKCC1 has been implicated in a range of neurological disorders such as epilepsy, stroke, and autism spectrum disorders.[3][4] This has made NKCC1 a compelling therapeutic target for drug discovery.[5][6]

Historically, the clinical application of NKCC1 inhibitors has been hampered by a lack of selectivity. For instance, the loop diuretic bumetanide inhibits both NKCC1 and the kidney-specific isoform NKCC2, leading to significant diuretic effects that are undesirable for treating neurological conditions.[7] Consequently, there is a pressing need for the development of potent and selective NKCC1 inhibitors.

High-throughput screening (HTS) is an essential methodology for identifying novel drug candidates from large compound libraries. This document provides detailed application notes and protocols for the use of a novel selective NKCC1 inhibitor, exemplified by compounds such as ARN23746, in a high-throughput screening setting.[3][5] The protocols outlined below are based on established fluorescence-based assays that offer a robust and scalable platform for identifying and characterizing new NKCC1 inhibitors.

NKCC1 Signaling Pathway

NKCC1 activity is primarily regulated by the WNK-SPAK/OSR1 signaling pathway.[1][3] Under conditions of hypertonic stress or in response to certain stimuli, With-No-Lysine (WNK) kinases activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These kinases then directly phosphorylate NKCC1 at key threonine residues in its N-terminal domain, leading to its activation and subsequent ion transport into the cell.[1] Understanding this pathway is critical for interpreting the mechanism of action of potential inhibitors identified in screening campaigns.

NKCC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli WNK WNK Stimuli->WNK Activates NKCC1 NKCC1 pNKCC1 Phosphorylated NKCC1 (Active) SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates SPAK_OSR1->NKCC1 Phosphorylates Ion_Influx Na+, K+, 2Cl- Influx pNKCC1->Ion_Influx

NKCC1 Activation Pathway

Data Presentation: In Vitro Efficacy of a Representative Selective NKCC1 Inhibitor

The following table summarizes the quantitative data for a representative novel selective NKCC1 inhibitor, ARN23746, compared to the non-selective inhibitor bumetanide. This data is critical for establishing assay parameters and for hit validation in a screening campaign.

CompoundTargetAssay TypeIC50Percent InhibitionSelectivity (NKCC2/NKCC1)Reference
ARN23746 NKCC1Cl⁻ Influx25 nM>90% at 10 µM>400-fold[3][5]
NKCC2Cl⁻ Influx>10 µMNot significant at 10 µM[5]
KCC2Tl⁺ Influx>10 µMNot significant at 10 µM[5]
Bumetanide NKCC1Cl⁻ Influx500 nM~60% at 10 µM~1[1]
NKCC2Cl⁻ Influx500 nM~83% at 10 µM[5]

Experimental Protocols

High-Throughput Screening Workflow for NKCC1 Inhibitors

The overall workflow for a high-throughput screen to identify novel NKCC1 inhibitors involves several key stages, from initial compound screening to hit validation and characterization.

HTS_Workflow Library_Screening Primary Screen (Single Concentration) Hit_Identification Hit Identification (% Inhibition) Library_Screening->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assays Selectivity Assays (NKCC2, KCC2) Dose_Response->Selectivity_Assays Hit_Validation Hit Validation & Lead Optimization Selectivity_Assays->Hit_Validation

HTS Workflow for NKCC1 Inhibitors
Protocol 1: Fluorescence-Based Chloride Influx Assay for High-Throughput Screening

This protocol describes a fluorescence-based assay suitable for HTS to measure NKCC1 activity by monitoring changes in intracellular chloride concentration.

Objective: To identify compounds that inhibit NKCC1-mediated chloride influx.

Materials:

  • HEK293T cells stably co-expressing human NKCC1 and a chloride-sensitive fluorescent protein (e.g., mbYFPQS).

  • Assay plates (384-well, black, clear bottom).

  • Chloride-free buffer (e.g., containing Na-gluconate, K-gluconate, Ca-gluconate, Mg-gluconate, HEPES, glucose).

  • Chloride-containing buffer (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., a known NKCC1 inhibitor like ARN23746 or bumetanide).

  • Negative control (DMSO vehicle).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the HEK293T-NKCC1/mbYFPQS cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in chloride-free buffer.

    • Remove the culture medium from the cell plates and wash with chloride-free buffer.

    • Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Assay Initiation and Reading:

    • Place the assay plate in a fluorescence plate reader equipped with injectors.

    • Set the reader to measure fluorescence at appropriate excitation and emission wavelengths for the chloride-sensitive probe (e.g., ~485 nm excitation and ~525 nm emission for YFP).

    • Establish a baseline fluorescence reading in the chloride-free buffer.

    • Inject the chloride-containing buffer into the wells to stimulate NKCC1-mediated chloride influx.

    • Monitor the change in fluorescence over time. Chloride influx will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching or the total change in fluorescence.

    • Normalize the data to the controls:

      • 0% inhibition = DMSO vehicle (maximum chloride influx).

      • 100% inhibition = positive control (e.g., a saturating concentration of ARN23746).

    • Calculate the percent inhibition for each test compound.

    • For dose-response experiments, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Non-Radioactive Rubidium Flux Assay for Orthogonal Screening

This protocol provides an alternative, non-radioactive method to confirm hits from the primary screen by measuring the flux of rubidium (Rb⁺), a congener of K⁺, through NKCC1.[5]

Objective: To validate NKCC1 inhibitory activity of hit compounds using an orthogonal assay.

Materials:

  • HEK293T cells expressing NKCC1.

  • Assay plates (96-well or 384-well).

  • Pre-incubation buffer (low K⁺, Na⁺, and Cl⁻).

  • Stimulation buffer (containing RbCl, NaCl, and other necessary ions).

  • Lysis buffer.

  • Test compounds, positive control, and negative control.

  • Ion Channel Reader (e.g., using atomic absorption spectroscopy).

Procedure:

  • Cell Plating: Seed HEK293T-NKCC1 cells in assay plates and grow to confluence.

  • Compound Incubation:

    • Wash the cells with pre-incubation buffer.

    • Add the test compounds and controls diluted in pre-incubation buffer and incubate for a defined period.

  • Rubidium Influx:

    • Aspirate the compound-containing buffer.

    • Add the stimulation buffer containing Rb⁺ to initiate ion influx through NKCC1.

    • Incubate for a short period (e.g., 2-5 minutes) to allow for Rb⁺ uptake.

  • Termination and Lysis:

    • Rapidly wash the cells with ice-cold wash buffer to remove extracellular Rb⁺.

    • Lyse the cells with lysis buffer.

  • Quantification:

    • Measure the intracellular Rb⁺ concentration in the cell lysates using an Ion Channel Reader.

  • Data Analysis:

    • Calculate the amount of Rb⁺ uptake for each well.

    • Normalize the data to the controls to determine the percent inhibition for each compound.

Conclusion

The development of selective NKCC1 inhibitors represents a promising therapeutic strategy for a variety of neurological disorders. The application of robust and scalable high-throughput screening assays, such as the fluorescence-based chloride influx and non-radioactive rubidium flux assays, is paramount to the successful identification of novel and selective drug candidates. The protocols and data presented herein provide a framework for researchers to establish and execute effective HTS campaigns targeting NKCC1, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols: Immunofluorescence Staining for NKCC1 after ATI22-107 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Na-K-2Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene, is a crucial ion transporter involved in regulating intracellular chloride concentration, cell volume, and epithelial fluid secretion.[1][2][3] Its activity and cellular localization are critical in various physiological processes and have been implicated in several pathological conditions.[4] ATI22-107 is a novel dual pharmacophore compound that functions as an inhibitor of both phosphodiesterase III (PDE-III) and L-type calcium channels (LTCC).[1] While the primary effects of this compound have been characterized in relation to myocyte calcium cycling and contractility, its broader impact on ion channel and transporter regulation remains an area of active investigation.[1]

These application notes provide a detailed protocol for the immunofluorescent staining of NKCC1 in cultured cells following treatment with this compound. The described methodology allows for the qualitative and quantitative analysis of potential changes in NKCC1 expression and subcellular localization induced by the compound. The hypothetical basis for this investigation lies in the potential for downstream signaling cascades, initiated by alterations in intracellular calcium and cAMP levels due to this compound's action on LTCC and PDE-III, to modulate the expression or trafficking of NKCC1.

Key Applications

  • Investigation of the effects of this compound on NKCC1 protein expression.

  • Analysis of changes in the subcellular localization of NKCC1 in response to this compound treatment.

  • Screening of novel compounds for their potential to modulate NKCC1.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway through which this compound may influence NKCC1 and the general experimental workflow for its investigation using immunofluorescence.

ATI22_107_NKCC1_Pathway cluster_cell Cell Membrane ATI22_107 This compound LTCC L-Type Calcium Channel (LTCC) ATI22_107->LTCC Inhibition PDE3 Phosphodiesterase III (PDE-III) ATI22_107->PDE3 Inhibition Ca_ion Ca²⁺ LTCC->Ca_ion Influx cAMP cAMP PDE3->cAMP Degradation Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Signaling_Cascades NKCC1_Modulation NKCC1 Expression/ Trafficking Modulation Signaling_Cascades->NKCC1_Modulation NKCC1 NKCC1 NKCC1_Modulation->NKCC1

Figure 1. Hypothetical signaling pathway of this compound's potential influence on NKCC1.

IF_Workflow start Start: Seed Cells on Coverslips treatment Treat with this compound (and Vehicle Control) start->treatment fixation Cell Fixation (e.g., 4% Paraformaldehyde) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA in PBS) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-NKCC1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mount Coverslips with DAPI secondary_ab->mounting imaging Confocal Microscopy Imaging mounting->imaging analysis Image Analysis and Quantification imaging->analysis

Figure 2. Experimental workflow for immunofluorescence staining of NKCC1.

Quantitative Data Summary

The following tables present hypothetical quantitative data obtained from image analysis of immunofluorescence staining for NKCC1 after this compound treatment.

Table 1: Effect of this compound on NKCC1 Mean Fluorescence Intensity

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Vehicle
Vehicle Control0100.0 ± 8.51.00
This compound0.1115.2 ± 9.11.15
This compound1142.8 ± 12.31.43
This compound10135.4 ± 11.71.35

Table 2: Analysis of NKCC1 Subcellular Localization

Treatment GroupConcentration (µM)% of Cells with Predominantly Membranous NKCC1 Staining% of Cells with Predominantly Cytoplasmic NKCC1 Staining
Vehicle Control085.3 ± 5.214.7 ± 5.2
This compound162.1 ± 7.837.9 ± 7.8

Experimental Protocols

Materials and Reagents
  • Cell line expressing NKCC1 (e.g., A549, MDCK)

  • Glass coverslips, sterilized

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-NKCC1 antibody (Use at a dilution recommended by the manufacturer, e.g., 1:50 to 1:200)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) containing mounting medium

Procedure
  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they are well-attached.

  • This compound Treatment:

    • Prepare working solutions of this compound and the vehicle control in cell culture medium.

    • Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Cell Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NKCC1 antibody in Blocking Buffer to the recommended concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each well.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

    • From this point on, all steps should be performed in the dark to prevent photobleaching.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Imaging and Analysis:

    • Visualize the stained cells using a confocal microscope.

    • Capture images of the vehicle control and this compound-treated cells using identical settings for laser power, gain, and offset.

    • Perform quantitative analysis of the images to determine the mean fluorescence intensity and assess the subcellular localization of NKCC1.

Troubleshooting

IssuePossible CauseSolution
Weak or No Signal Ineffective primary antibodyUse a validated antibody at the recommended dilution.
Low NKCC1 expression in the cell lineChoose a cell line known to express high levels of NKCC1.
Insufficient permeabilizationIncrease the Triton X-100 concentration or incubation time.
High Background Insufficient blockingIncrease the blocking time or the concentration of BSA.
Non-specific secondary antibody bindingRun a secondary antibody-only control.
Primary antibody concentration too highPerform a titration of the primary antibody to find the optimal concentration.
Photobleaching Excessive exposure to lightMinimize light exposure during and after secondary antibody incubation. Use an anti-fade mounting medium.

Conclusion

This document provides a comprehensive protocol for the immunofluorescence staining of NKCC1 in cells treated with this compound. By following these guidelines, researchers can effectively investigate the potential effects of this and other novel compounds on the expression and localization of this important ion transporter. The provided hypothetical data and diagrams serve as a framework for experimental design and data interpretation.

References

Troubleshooting & Optimization

ATI22-107 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ATI22-107. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility issues and provide potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational drug candidate. While specific public data on this compound is limited, it is understood to be a dual inhibitor of phosphodiesterase III (PDE-III) and the L-type calcium channel (LTCC). Phosphodiesterase inhibitors, as a class of drugs, work by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[1][2][3][4] By inhibiting PDE, these compounds can modulate cellular processes such as inflammation, vasodilation, and neurotransmission.[1][4]

Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the first steps I should take?

For novel compounds with limited solubility data like this compound, a systematic approach to solubilization is recommended. Start with small amounts of the compound and test a range of solvents. A common starting point for poorly soluble compounds is the use of organic co-solvents.[5][6][7][8]

Initial steps should include:

  • Verification of Compound Quality: Ensure the purity and integrity of your this compound sample.

  • Solvent Screening: Test solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[9]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility.[6][7][10]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.[10]

To mitigate this, consider the following strategies:

  • Lower the Stock Concentration: Using a more dilute stock solution in your organic solvent can sometimes prevent precipitation upon addition to the aqueous phase.[10]

  • Stepwise Dilution: Instead of a single dilution, try a serial dilution approach. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then further dilute into the final aqueous buffer.[10]

  • Use of Surfactants or other Excipients: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution.[7][11]

  • Formulation Approaches: For more persistent issues, consider more advanced formulation strategies like creating a solid dispersion or a lipid-based formulation.[12][13][14][15]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility challenges with this compound.

Issue Possible Cause Suggested Solution
This compound powder does not dissolve in aqueous buffer. The intrinsic aqueous solubility of this compound is very low.1. Attempt solubilization in a small amount of an organic co-solvent like DMSO or ethanol first.[9] 2. Gently warm the solution to 37°C, as solubility can be temperature-dependent.[9] 3. Use sonication to aid in the dissolution process.
Compound precipitates out of solution over time. The solution is supersaturated, or the compound is unstable in the chosen solvent/buffer.1. Determine the equilibrium solubility to avoid preparing supersaturated solutions. 2. Assess the stability of this compound in the prepared solution over the time course of your experiment. 3. Store stock solutions at -20°C or -80°C to improve stability.
Inconsistent results between experiments. Variability in the preparation of the compound solution or degradation of the compound.1. Standardize the protocol for solution preparation , including solvent volume, mixing time, and temperature. 2. Protect the compound from light if it is photosensitive by using amber vials or covering tubes with aluminum foil.[16][17][18][19] 3. Prepare fresh solutions for each experiment to avoid issues with compound degradation.

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening of this compound

This protocol outlines a general method for testing the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selection of solvents: Deionized water, Phosphate Buffered Saline (PBS), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 1 mg) to separate microcentrifuge tubes.

  • To each tube, add a small, precise volume of the test solvent (e.g., 100 µL).

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound has dissolved, add another volume of solvent to determine the approximate solubility limit.

  • If the compound has not fully dissolved, continue to add the solvent in a stepwise manner, vortexing after each addition, until the compound is fully dissolved or a maximum volume is reached.

  • For quantitative analysis, create a saturated solution by adding an excess of this compound to a known volume of solvent.

  • Mix the solution for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

  • Centrifuge the solution to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation: Solubility of this compound (Template)

Since specific quantitative data for this compound is not publicly available, researchers can use the following template to record their experimental findings.

Solvent/Buffer System Temperature (°C) Solubility (mg/mL) Observations
Deionized Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
10% DMSO in PBS25

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues A Initial Observation: This compound Fails to Dissolve B Step 1: Solvent Screening (e.g., DMSO, Ethanol) A->B C Is the compound soluble in an organic solvent? B->C D Yes C->D E No C->E F Step 2: Prepare Stock Solution in Organic Solvent D->F M Consider Advanced Formulations: - Solid Dispersions - Lipid-based systems E->M G Step 3: Dilute into Aqueous Buffer F->G H Does it precipitate? G->H I Yes H->I J No H->J L Troubleshooting Precipitation: - Lower stock concentration - Stepwise dilution - Add excipients (e.g., surfactants) I->L K Proceed with Experiment J->K L->G N Consult further resources or compound supplier M->N

Caption: A logical workflow for troubleshooting common solubility issues encountered with experimental compounds like this compound.

G cluster_1 General Phosphodiesterase (PDE) Inhibition Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (e.g., PDE-III) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response (e.g., decreased inflammation, vasodilation) PKA->Cellular_Response PKG->Cellular_Response ATI22_107 This compound ATI22_107->PDE

Caption: A simplified diagram illustrating the general mechanism of action for phosphodiesterase inhibitors like this compound.

References

Technical Support Center: Optimizing ATI22-107 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the novel inhibitor ATI22-107 for use in cell-based viability assays. The following information offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The critical first step is to perform a dose-response analysis. This involves a broad range-finding experiment followed by a more focused dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1] A 10-fold serial dilution is often used for the initial range-finding study.[1]

Q2: How do I choose the right cell viability assay for my experiment with this compound?

A2: The choice of assay depends on your specific research question, cell type, and expected outcome. Common assays include tetrazolium-based assays (MTT, MTS, XTT), resazurin reduction assays, and ATP-based luminescence assays.[2][3] Tetrazolium assays measure metabolic activity, while ATP assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[4]

Q3: What are common causes of high variability in my cell viability assay results with this compound?

A3: High variability can stem from several factors, including inconsistent cell seeding density, "edge effects" in microplates, inaccurate compound dilutions, and variable incubation times.[5] Ensuring a homogenous cell suspension and using a multichannel pipette for compound addition can help minimize these issues.[5]

Q4: How can I minimize the "edge effect" in my 96-well plates?

A4: The "edge effect," where wells on the perimeter of the plate evaporate more quickly, can be minimized by filling the outer wells with sterile media or phosphate-buffered saline (PBS).[5] Using the maximum well volume (e.g., 200 µL in a 96-well plate) can also decrease the impact of evaporation.[6]

Q5: What is the recommended solvent for this compound and what is the maximum concentration I should use in my cell culture?

A5: While specific solubility for this compound is not provided, many inhibitors are dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium low, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background in "no cell" control wells - Reagent contamination.[5] - Medium contains components that react with the assay reagent (e.g., ascorbic acid).- Use fresh, sterile reagents. - Test the medium alone with the assay reagent before starting the experiment.
Inconsistent results between replicate wells - Uneven cell distribution during seeding.[6] - Pipetting errors during reagent or compound addition. - "Edge effect" causing evaporation.[5][7]- Ensure a single-cell suspension before plating. - Calibrate pipettes regularly and use a consistent technique. - Fill peripheral wells with sterile liquid and maintain humidity.[5]
Low signal or poor dynamic range - Cell number is too low or too high. - Incubation time with the assay reagent is too short or too long. - The chosen assay is not sensitive enough for the cell number.- Optimize cell seeding density to be within the linear range of the assay. - Follow the manufacturer's protocol for incubation time, or perform a time-course experiment to determine the optimal duration. - Consider a more sensitive assay, such as an ATP-based luminescent assay.[4]
Unexpected cytotoxicity at low this compound concentrations - this compound is highly potent. - Solvent (e.g., DMSO) concentration is too high.[7] - Cells are overly sensitive or in a poor state of health.- Expand the dilution series to include lower concentrations. - Ensure the final solvent concentration is non-toxic to the cells. - Use healthy, low-passage number cells and ensure they are in the logarithmic growth phase.[5]

Experimental Protocols

Protocol 1: Range-Finding Dose-Response for this compound

This protocol is designed to identify a broad concentration range of this compound that affects cell viability.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in a complete culture medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a 10-fold serial dilution of the this compound stock solution in a complete culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[1]

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).[1]

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action of this compound.

  • Cell Viability Assay:

    • Perform a cell viability assay of choice (e.g., MTT, MTS, or Resazurin) according to the manufacturer's protocol.

Protocol 2: Definitive IC50 Determination for this compound

Based on the results from the range-finding experiment, this protocol aims to determine the precise IC50 value of this compound.

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Compound Preparation and Treatment:

    • Based on the range-finding results, prepare a series of this compound concentrations (typically 8-12 concentrations) using a 2-fold or 3-fold serial dilution around the estimated IC50.[1] For example, if the range-finding assay indicated activity between 1 µM and 10 µM, the definitive assay might use concentrations from 0.5 µM to 20 µM.[1]

    • Include vehicle and no-treatment controls.

    • Treat the cells as described in Protocol 1.

  • Incubation:

    • Incubate the plate for the same duration as in the range-finding assay.

  • Cell Viability Assay and Data Analysis:

    • Perform the chosen cell viability assay.

    • Plot the results as percent viability versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Quantitative Data Summary

The following tables present hypothetical data from a successful optimization experiment for this compound on the A549 human lung carcinoma cell line.

Table 1: Range-Finding Study of this compound on A549 Cells (48h Incubation)

This compound Concentration (µM)Average Absorbance (OD 570nm)% Viability
0 (Vehicle Control)1.25100%
0.0011.2398.4%
0.011.2096.0%
0.11.1592.0%
10.8870.4%
100.3124.8%
1000.054.0%

Table 2: Definitive IC50 Determination of this compound on A549 Cells (48h Incubation)

This compound Concentration (µM)Average Absorbance (OD 570nm)% Viability
0 (Vehicle Control)1.28100%
0.51.1085.9%
10.9574.2%
20.6450.0%
40.3527.3%
80.1814.1%
160.097.0%
320.064.7%

Based on this hypothetical data, the calculated IC50 of this compound in A549 cells after 48 hours of treatment is approximately 2 µM.

Visualizations

G cluster_workflow Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound serial dilutions C->D E Incubate for 24-72h D->E F Add cell viability reagent E->F G Incubate as per protocol F->G H Measure signal (absorbance/fluorescence/luminescence) G->H I Data analysis (calculate IC50) H->I

Caption: A typical experimental workflow for determining the IC50 of this compound.

G cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor ATI22_107 This compound ATI22_107->Kinase2 Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway where this compound inhibits Kinase 2.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? CheckSeeding Review cell seeding protocol Start->CheckSeeding Yes Consistent Results Consistent Start->Consistent No CheckReagents Check reagent preparation and storage CheckSeeding->CheckReagents CheckPlates Assess for edge effects CheckReagents->CheckPlates OptimizeAssay Re-optimize assay parameters (cell number, incubation time) CheckPlates->OptimizeAssay

Caption: A logical flow for troubleshooting inconsistent cell viability assay results.

References

troubleshooting ATI22-107 delivery in animal models

Technical Support Center: Investigating Potential Off-Target Effects of ATI22-107

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide provides a generalized framework for researchers, scientists, and drug development professionals to identify and test potential off-target effects of a novel small molecule inhibitor, designated here as "ATI22-107." This guide is for informational purposes and assumes this compound is a hypothetical compound for which a comprehensive off-target profile is yet to be determined.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern for a new molecule like this compound?

A: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to misleading experimental data, confounding the understanding of the on-target's biological role, and can cause unforeseen toxicity or adverse side effects in clinical applications. A thorough investigation of off-target effects is crucial for validating experimental findings and ensuring the safety and efficacy of a potential therapeutic agent.

Q2: My initial experiments with this compound show a cellular phenotype that doesn't align with the known function of its intended target. Could this be an off-target effect?

A: Yes, a discrepancy between the observed phenotype and the expected on-target effect is a common indicator of potential off-target activity. Small molecule inhibitors are often not perfectly selective, and the observed cellular response may be a composite of both on-target and off-target interactions. It is essential to perform further experiments to deconvolve these effects.

Q3: What are the primary strategies to identify the potential off-target profile of this compound?

A: A multi-faceted approach is recommended, combining computational and experimental methods.

  • Computational (In Silico) Prediction: Early-stage computational screening can predict potential off-target interactions based on the chemical structure of this compound and its similarity to molecules with known targets.

  • Biochemical Profiling: Large-scale biochemical screens, such as kinome profiling, test the activity of this compound against a broad panel of purified enzymes (e.g., over 560 kinases). This provides a direct measure of inhibitory activity against many potential off-targets.

  • Proteome-wide Cellular Assays: Techniques like chemical proteomics and thermal proteome profiling (TPP) can identify protein interactions with this compound directly within a cellular context, offering a more physiologically relevant assessment.

  • Cell-Based Assays and Genetic Approaches: Utilizing cell lines that lack the intended target (e.g., via CRISPR/Cas9 knockout) can help determine if the observed phenotype persists, which would strongly suggest an off-target mechanism.

Q4: How do I differentiate between on-target and off-target mediated toxicity of this compound?

A: Distinguishing between on-target and off-target toxicity is a key challenge. A useful strategy is to use a cell line that does not express the intended target of this compound. If the toxicity persists in this cell line, it is likely mediated by an off-target effect. Additionally, if genetic knockdown or knockout of the intended target replicates the toxic phenotype, this would suggest on-target toxicity.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue Observed Potential Cause Recommended Troubleshooting Steps
Phenotype is inconsistent with the known function of the intended target. Off-target effects1. Dose-Response Comparison: Compare the concentration of this compound required to elicit the phenotype with the concentration needed for on-target engagement. A significant difference suggests an off-target effect. 2. Use a Structurally Unrelated Inhibitor: Test an inhibitor of the same target but with a different chemical scaffold. If the phenotype is not replicated, it's likely an off-target effect of this compound. 3. Genetic Validation: Use CRISPR or siRNA to knock down the intended target. If this does not replicate the phenotype, the effect is likely off-target.
This compound shows significant cytotoxicity at concentrations needed for target inhibition. Off-target toxicity1. Counter-Screening: Test this compound in a cell line lacking the intended target. Persistent toxicity points to off-target effects. 2. Safety Panel Screening: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, CYP enzymes). 3. In Vivo Toxicity Studies: Assess toxicity in animal models to identify potential organ-specific liabilities.
Biochemical assay results do not correlate with cellular activity. Poor cell permeability, cellular metabolism of the compound, or dominant off-target effects in the cellular environment.1. Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is binding to its intended target within the cell. 2. Proteome Profiling: Employ chemical proteomics to identify all cellular proteins that this compound interacts with, which may reveal a more potent off-target that dominates the cellular response.

Data Presentation: Kinome Profiling

Summarizing data from a kinome profiling screen in a clear table is essential for identifying potential off-target interactions.

Table 1: Kinase Selectivity Profile of this compound at 1 µM

Kinase Target Family % Inhibition at 1 µM Classification
On-Target Kinase (e.g., TK)98%On-Target
Off-Target Kinase A(e.g., STK)92%Significant Off-Target
Off-Target Kinase B(e.g., TK)75%Moderate Off-Target
Off-Target Kinase C(e.g., CAMK)45%Weak Off-Target
... (other kinases)< 10%Minimal Interaction

This table provides a clear overview of the selectivity of this compound, highlighting kinases that are strongly inhibited and require further investigation.

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations (e.g., a single high concentration of 10 µM or a range of concentrations for IC50 determination).

  • Assay Plate Preparation: Utilize a commercial kinome profiling service (e.g., those offered by Carna Biosciences, Reaction Biology, Pharmaron) which provides pre-aliquoted kinases on multi-well plates.

  • Kinase Reaction:

    • Add this compound or vehicle control (DMSO) to the wells containing the individual kinases.

    • Initiate the kinase reaction by adding a reaction mixture containing the kinase-specific substrate and ATP (often at the Km concentration for physiological relevance).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and measure the remaining ATP concentration using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the vehicle control.

    • For dose-response experiments, fit the data to a four-parameter logistic model to determine the IC50 value for each inhibited kinase.

    • Classify kinases as significant off-targets based on a pre-defined inhibition threshold (e.g., >90% inhibition at 1 µM).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target and potential off-targets in a cellular environment by measuring changes in protein thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Cell Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a few minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Detection:

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

    • Alternatively, for proteome-wide analysis (TPP), the soluble fractions can be analyzed by mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.

  • Data Analysis:

    • Generate a "melting curve" for the target protein by plotting the amount of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Visualizations

Off_Target_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: In Vivo Assessment start Start with This compound in_silico In Silico Screening (e.g., structure-based) start->in_silico biochem Broad Biochemical Screen (e.g., Kinome Profiling) start->biochem proteomics Cellular Proteomics (e.g., TPP, Chemoproteomics) start->proteomics dose_response Biochemical IC50 Dose-Response biochem->dose_response cetsa Cellular Target Engagement (e.g., CETSA) proteomics->cetsa phenotype Phenotypic Assays in Relevant Cell Lines dose_response->phenotype cetsa->phenotype knockout Genetic Validation (e.g., CRISPR KO of Off-Target) phenotype->knockout rescue Rescue Experiments knockout->rescue animal_model In Vivo Animal Models (Efficacy & Toxicity) rescue->animal_model end Comprehensive Off-Target Profile animal_model->end

Caption: Workflow for identifying and validating potential off-target effects of this compound.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor1 Receptor A OnTarget Intended Target (Kinase X) Receptor1->OnTarget Activates Substrate1 Substrate 1 OnTarget->Substrate1 Phosphorylates Response1 Desired Cellular Response Substrate1->Response1 Receptor2 Receptor B OffTarget Off-Target (Kinase Y) Receptor2->OffTarget Activates Substrate2 Substrate 2 OffTarget->Substrate2 Phosphorylates Response2 Undesired Side Effect Substrate2->Response2 ATI22_107 This compound ATI22_107->OnTarget Inhibits (On-Target Effect) ATI22_107->OffTarget Inhibits (Off-Target Effect)

Technical Support Center: Improving the Stability of ATI22-107 in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with ATI22-107. Our goal is to provide practical guidance to help you maintain the stability and integrity of this compound throughout your experimental workflows.

This compound is a small molecule, dual pharmacophore compound identified as 2-(2-{2-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester). It functions as a cardiac phosphodiesterase (PDE-III) inhibitor and an L-type calcium channel (LTCC) inhibitor.[1] Like many complex organic molecules, its stability in solution can be influenced by various factors, including solvent choice, pH, temperature, and light exposure. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges. The recommendations provided are based on general best practices for small molecule compounds and should be supplemented with compound-specific stability testing under your unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: The initial preparation of your stock solution is a critical step in maintaining the stability of this compound. It is recommended to use a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of organic molecules for in vitro experiments. When preparing the stock solution, ensure that all powder is completely dissolved. You can facilitate this by vortexing or brief sonication. It is advisable to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q2: What is the best way to store this compound stock solutions?

A2: For optimal long-term stability, stock solutions of this compound should be aliquoted into single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[2] This practice minimizes the risk of degradation from repeated freeze-thaw cycles and reduces the chances of contamination.[2][3] Protecting the solution from light by using amber vials or by wrapping the vials in aluminum foil is also a crucial step, as many organic compounds are light-sensitive.[3][4]

Q3: How do temperature and pH affect the stability of this compound in aqueous solutions?

A3: Temperature and pH are significant factors that can influence the rate of chemical degradation.[5] For many small molecules, higher temperatures accelerate degradation pathways such as hydrolysis.[6] Therefore, it's best to keep aqueous solutions of this compound on ice when not in immediate use. The pH of your experimental buffer can also be critical. Extreme pH values can catalyze the hydrolysis of susceptible functional groups, such as esters and amides, which are present in the this compound structure.[7] It is recommended to maintain the pH of your experimental solution within a stable and appropriate range for your assay, typically between pH 4 and 8 for most drugs.[5]

Q4: Can the solvent I use to dissolve this compound affect my experiment?

A4: Yes, the choice of solvent is important. While DMSO is a common solvent for stock solutions, it is important to be aware of its potential effects on your experimental system. High concentrations of DMSO can be toxic to cells. Therefore, it is a best practice to keep the final concentration of DMSO in your culture medium low, typically below 0.5%. When diluting your DMSO stock into an aqueous buffer, add the stock solution to the buffer and mix immediately to avoid precipitation.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Precipitation upon dilution into aqueous buffer The concentration of this compound exceeds its solubility in the aqueous medium.- Decrease the final concentration of the compound.- Pre-warm the aqueous buffer to the experimental temperature before adding the stock solution.- Increase the volume of the aqueous buffer to achieve a lower final concentration.- Investigate the use of a co-solvent or a different formulation approach if high concentrations are necessary.
Loss of compound activity over time The compound may be degrading in the experimental solution.- Perform a stability study of this compound under your specific experimental conditions (temperature, pH, light exposure) using an analytical method like HPLC.- Prepare fresh solutions for each experiment from a frozen stock aliquot.- Ensure the pH of your buffer is stable and not conducive to hydrolysis.
Inconsistent experimental results This could be due to inconsistent concentrations of the active compound, possibly from degradation or precipitation.- Strictly adhere to a standardized protocol for solution preparation and storage.- Use single-use aliquots to avoid variability from freeze-thaw cycles.- Visually inspect solutions for any signs of precipitation before each use.- Confirm the concentration and purity of your stock solution periodically using an appropriate analytical technique.

Data Presentation

Since specific stability data for this compound is not publicly available, researchers should perform their own stability studies. The following table provides a template for recording and organizing your findings.

Table 1: Stability of this compound Under Various Conditions

Condition Solvent/Buffer Concentration Time Point % Remaining this compound Degradation Products Detected Observations
-20°C DMSO10 mM0100%NoneClear solution
1 month
3 months
4°C PBS, pH 7.410 µM0100%NoneClear solution
24 hours
48 hours
37°C Cell Culture Media1 µM0100%NoneClear solution
8 hours
24 hours

% Remaining this compound to be determined by a validated analytical method, such as HPLC.

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for evaluating the stability of this compound in a given solution. A stability-indicating HPLC method that separates the parent compound from its potential degradation products is essential for accurate assessment.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired experimental concentration in the buffer or medium to be tested (e.g., PBS, cell culture media).

  • Incubation:

    • Aliquot the final solution into several vials for different time points.

    • Store the vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light if photostability is being assessed.

    • One aliquot should be immediately analyzed to serve as the "time zero" reference.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial.

    • Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any new peaks that may represent degradation products. A common setup for small molecules is a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid. Detection is typically done with a UV detector at a wavelength where this compound has strong absorbance.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of remaining this compound at each time point relative to the "time zero" sample.

    • Monitor the appearance and increase of any new peaks, which may indicate degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_stability Stability Assessment weigh Weigh Solid this compound dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock into Experimental Buffer store->dilute Use one aliquot incubate Incubate under Test Conditions dilute->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC sample->analyze

Caption: Workflow for Preparing and Assessing the Stability of this compound Solutions.

G cluster_degradation Potential Degradation Pathways ATI22_107 This compound in Solution hydrolysis Hydrolysis (catalyzed by H+ or OH-) ATI22_107->hydrolysis Presence of Water oxidation Oxidation (reaction with O2) ATI22_107->oxidation Exposure to Air photolysis Photolysis (degradation by light) ATI22_107->photolysis Exposure to UV/Light

Caption: Common Degradation Pathways for Small Molecules in Solution.

References

Technical Support Center: Navigating Variability in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in electrophysiology experiments, with a focus on challenges that may arise when characterizing novel compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our automated patch-clamp (APC) assay when screening compounds. What are the common causes?

A1: High variability in APC assays can stem from several factors. Key areas to investigate include:

  • Cell Health and Passage Number: Inconsistent cell health is a primary source of variability. Ensure you are using cells at a consistent and optimal passage number. Older cells can exhibit altered ion channel expression and biophysical properties.

  • Compound Precipitation: The compound of interest may be precipitating in your assay buffer. Visually inspect your solutions and consider testing different vehicle concentrations or adding surfactants.

  • Seal Resistance: A poor seal between the cell and the patch-clamp chip will lead to noisy and unreliable recordings. Set a strict threshold for seal resistance (e.g., >500 MΩ) in your quality control criteria.

  • Voltage-Clamp Stability: Ensure your voltage protocol is not drifting during the experiment. Monitor the stability of your voltage clamp throughout the recording period.

Q2: Our manual patch-clamp data for a specific ion channel target shows a wide range of current densities across different cells. How can we reduce this variability?

A2: Current density variability is a common challenge in manual patch-clamp. Here are some strategies to minimize it:

  • Consistent Cell Culture: Standardize your cell culture protocols, including seeding density, media changes, and transfection efficiency (if applicable).

  • Cell Selection Criteria: Establish clear morphological criteria for selecting cells to patch. For example, choose cells of a similar size and shape that are not in contact with neighboring cells.

  • Pipette Geometry and Resistance: Use pipettes with a consistent resistance and shape. Variations in pipette tip opening can significantly alter current amplitudes.

  • Data Normalization: Normalize the current to the cell capacitance to obtain current density (pA/pF). This accounts for differences in cell size.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for a Test Compound

You are repeatedly measuring the IC50 of a compound on a specific ion channel, but the values vary significantly between experiments.

Troubleshooting Workflow:

cluster_actions Corrective Actions start Inconsistent IC50 Values check_compound Verify Compound Stability and Concentration start->check_compound check_solutions Assess Assay Buffer and Solution Freshness check_compound->check_solutions Compound OK compound_action Prepare fresh stock Test different solvents check_compound->compound_action check_cell_line Evaluate Cell Line Stability and Passage Number check_solutions->check_cell_line Solutions OK solutions_action Prepare fresh buffers daily Validate pH and osmolarity check_solutions->solutions_action check_protocol Review Experimental Protocol for Consistency check_cell_line->check_protocol Cells OK cell_line_action Thaw new vial of cells Create a cell passage log check_cell_line->cell_line_action analyze_data Re-evaluate Data Analysis and Curve Fitting check_protocol->analyze_data Protocol OK protocol_action Standardize incubation times Ensure consistent voltage steps check_protocol->protocol_action conclusion Identify Source of Variability analyze_data->conclusion

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Solutions:

Parameter Potential Issue Recommended Action
Compound Degradation or precipitationPrepare fresh stock solutions for each experiment. Test solubility in the final assay buffer.
Solutions pH or osmolarity shiftsPrepare fresh assay buffers daily. Validate the pH and osmolarity of all solutions.
Cell Line Phenotypic drift with high passageUse cells within a defined, low passage number range. Thaw a new, validated vial of cells.
Protocol Inconsistent timing or voltage stepsEnsure strict adherence to incubation times and voltage protocols. Use a standardized experimental template.
Data Analysis Inappropriate curve fittingUse a consistent and appropriate algorithm for IC50 determination. Exclude outlier data points based on pre-defined criteria.
Issue 2: Run-down of Ion Channel Current During Recordings

The current amplitude of your target ion channel decreases over the course of the experiment, even in the absence of a blocking compound.

Hypothetical Signaling Pathway for Current "Run-down":

cluster_cell Intracellular Environment atp ATP Depletion pka PKA Deactivation atp->pka leads to dephospho Dephosphorylation pka->dephospho results in channel Ion Channel channel->dephospho current Decreased Current dephospho->current

Caption: Hypothetical pathway for current run-down due to ATP depletion.

Potential Solutions:

Factor Potential Cause of Run-down Recommended Action
Intracellular Solution Depletion of ATP or GTPSupplement the intracellular solution with 2-5 mM ATP and 0.1-0.5 mM GTP.
Calcium-dependent Inactivation Accumulation of intracellular calciumInclude a calcium chelator, such as BAPTA or EGTA (1-10 mM), in the intracellular solution.
Channel Phosphorylation Dephosphorylation of the channelInclude phosphatase inhibitors in the intracellular solution.
Recording Quality Unstable seal or high access resistanceMonitor seal and access resistance throughout the experiment. Discard recordings that do not meet quality control standards.

Experimental Protocols

Standard Whole-Cell Voltage-Clamp Protocol for a Hypothetical Voltage-Gated Sodium Channel
  • Cell Culture: Culture HEK293 cells stably expressing the target sodium channel in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic. Maintain cells at 37°C in a 5% CO2 incubator.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • Electrophysiology:

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration with a seal resistance > 1 GΩ.

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

    • Apply the test compound at varying concentrations via a perfusion system, allowing for at least 2 minutes of incubation for each concentration.

  • Data Acquisition and Analysis:

    • Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.

    • Measure the peak inward current at each voltage step.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50.

This guide provides a framework for addressing common sources of variability in electrophysiology experiments. By systematically evaluating each component of the experimental workflow, from cell health to data analysis, researchers can enhance the reproducibility and reliability of their findings.

Technical Support Center: Managing Diuretic Effects of NKCC1 Inhibitors in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize the diuretic effects of NKCC1 inhibitors during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why do NKCC1 inhibitors cause diuresis?

A1: Most conventional NKCC1 inhibitors, such as bumetanide and furosemide, are not selective and also inhibit the kidney-specific Na-K-2Cl cotransporter, NKCC2.[1][2] NKCC2 is crucial for salt reabsorption in the thick ascending limb of the loop of Henle in the kidney.[3] By blocking NKCC2, these inhibitors prevent the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of salt and water, which results in a diuretic effect.[1][4]

Q2: What is the primary mechanism of NKCC1 and how does its inhibition differ from NKCC2 inhibition?

A2: The Na-K-2Cl cotransporter 1 (NKCC1) is a protein that helps transport sodium, potassium, and chloride ions across the cell membrane.[5] It plays a role in regulating cell volume and intracellular chloride concentration in various tissues, including sensory neurons and Cl- secreting epithelia.[2][5] In contrast, NKCC2 is primarily found in the kidney and is the main target for loop diuretics used to treat conditions like hypertension and edema.[2][6] While both are inhibited by loop diuretics, the desired therapeutic effect for neurological disorders often targets NKCC1 in the brain, making the diuretic effect from NKCC2 inhibition an unwanted side effect.[7]

Q3: Are there NKCC1 inhibitors that do not cause diuresis?

A3: Yes, newer, more selective NKCC1 inhibitors have been developed that show a reduced diuretic effect. For example, the compound ARN23746 has been shown to be a selective NKCC1 inhibitor that does not cause diuresis, even at high doses, because it does not significantly inhibit NKCC2.[7][8][9] Research is ongoing to develop more compounds with high selectivity for NKCC1 to avoid the diuretic side effects.[10]

Q4: How can I monitor for diuretic effects in my animal models?

A4: The primary method is to measure urine output over a specific period after administering the inhibitor. This can be done by housing the animals in metabolic cages, which are designed to separate and collect urine and feces.[11][12] Key parameters to measure include total urine volume, as well as the concentration of electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl-) in the urine.[13][14]

Q5: What are the potential complications of uncontrolled diuresis in an experimental setting?

A5: Uncontrolled diuresis can lead to significant fluid and electrolyte imbalances, including hyponatremia (low sodium), hypokalemia (low potassium), and hypochloremia (low chloride).[15] These imbalances can lead to dehydration, metabolic alkalosis, and in severe cases, can affect cardiovascular function and overall animal welfare, potentially confounding experimental results.[16][17]

Troubleshooting Guide: Minimizing Diuresis In Vivo

Issue 1: Excessive Urine Output Observed After Administration of an NKCC1 Inhibitor

This is a common occurrence with non-selective inhibitors like bumetanide. Here are strategies to mitigate this effect:

Strategy 1: Dose Optimization
  • Rationale: The diuretic effect of NKCC1 inhibitors is dose-dependent. Using the lowest effective dose for the desired central nervous system (CNS) effect can help minimize the peripheral diuretic effect.

  • Action: Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with the minimal diuretic response. Monitor both the intended experimental outcome and urine output at various doses.

Strategy 2: Utilize Selective NKCC1 Inhibitors
  • Rationale: The development of NKCC1 inhibitors with high selectivity over NKCC2 offers a direct way to avoid diuretic side effects.

  • Action: If possible for your research goals, consider using a selective NKCC1 inhibitor like ARN23746, which has been shown to have minimal diuretic effects.[7][8]

Table 1: Comparison of Diuretic Effects of NKCC1 Inhibitors

Inhibitor Selectivity Diuretic Effect in vivo Reference
Bumetanide Non-selective (inhibits NKCC1 and NKCC2) Potent diuretic [7][18]
Furosemide Non-selective (inhibits NKCC1 and NKCC2) Potent diuretic [1][2]
Azosemide More potent for NKCC1 than bumetanide, but still non-selective Diuretic [18][19]
Torasemide Non-selective Diuretic [19]

| ARN23746 | Selective for NKCC1 | No significant diuretic effect reported |[7][8][9] |

Strategy 3: Co-administration with a Potassium-Sparing Diuretic or Potassium Supplementation
  • Rationale: To counteract the potassium loss (hypokalemia) caused by loop diuretics, co-administration with a potassium-sparing diuretic or potassium supplements can be employed. This is a common clinical practice.[16]

  • Action: In your experimental design, consider the co-administration of agents like spironolactone or amiloride. Alternatively, provide potassium chloride supplements in the drinking water or diet. Careful monitoring of serum potassium levels is crucial.[16][20]

Issue 2: Difficulty in Achieving Sufficient Brain Penetration without High Peripheral Doses

A significant challenge with inhibitors like bumetanide is their poor penetration across the blood-brain barrier (BBB), often requiring high systemic doses that exacerbate diuretic effects.[10][21]

Strategy 1: Use of Prodrugs
  • Rationale: Lipophilic prodrugs of bumetanide have been developed to enhance brain penetration. These compounds are designed to cross the BBB more effectively and are then converted to the active drug within the CNS.[10]

  • Action: Explore the literature for suitable bumetanide prodrugs and their reported efficacy and side-effect profiles in relevant animal models.

Strategy 2: Inhibition of Drug Metabolism
  • Rationale: In rodents, bumetanide is rapidly metabolized and eliminated. Inhibiting its metabolism can increase its half-life and brain concentration.[22][23]

  • Action: Pre-treatment with an inhibitor of cytochrome P450 enzymes, such as piperonyl butoxide (PBO), has been shown to increase bumetanide's half-life and brain levels in rodents.[23] This may allow for the use of lower doses to achieve the desired CNS effect.

Table 2: Effect of Piperonyl Butoxide (PBO) on Bumetanide Pharmacokinetics in Mice

Treatment Elimination Half-life (t1/2) Brain Levels Reference
Bumetanide alone ~47 minutes Low [22][23]

| Bumetanide + PBO | ~70 minutes | Markedly elevated |[23] |

Experimental Protocols & Visualizations

Protocol: Assessment of Diuretic Activity in Mice

This protocol provides a standardized method for quantifying the diuretic effect of an NKCC1 inhibitor.

1. Animal Preparation:

  • Use adult male or female mice (e.g., C57BL/6, 8-10 weeks old).
  • House animals individually in metabolic cages for acclimatization for at least 24 hours before the experiment.
  • Deprive animals of food and water for 18 hours prior to the experiment to ensure an empty stomach and bladder, but provide free access to water.[13]

2. Hydration and Dosing:

  • Administer a saline load (0.9% NaCl) orally at a dose of 15 ml/kg body weight to ensure adequate hydration and a measurable urine output.[11][12]
  • Immediately after the saline load, administer the NKCC1 inhibitor or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

3. Urine Collection and Measurement:

  • Place the animals back into the metabolic cages.
  • Collect urine for a defined period, typically 4-5 hours.[11][13]
  • At the end of the collection period, measure the total volume of urine for each animal.

4. Data Analysis:

  • Calculate the average urine output for each treatment group.
  • Compare the urine output of the inhibitor-treated group to the vehicle-treated control group.
  • For a more detailed analysis, urine samples can be stored at -20°C for subsequent measurement of Na+, K+, and Cl- concentrations using ion-selective electrodes.[13][14]

Diagrams

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatize Acclimatize mice in metabolic cages (24h) fast Fast overnight (18h) (free access to water) acclimatize->fast hydrate Administer saline load (15 ml/kg, p.o.) dose Administer NKCC1 Inhibitor or Vehicle Control hydrate->dose collect Place in metabolic cages and collect urine (4-5h) dose->collect measure_vol Measure total urine volume collect->measure_vol measure_elec Measure urine electrolytes (Na+, K+, Cl-) collect->measure_elec compare Compare treatment vs. control groups measure_vol->compare measure_elec->compare

Caption: Workflow for assessing diuretic activity in vivo.

signaling_pathway cluster_lumen Tubular Lumen (Urine) cluster_cell Thick Ascending Limb Cell cluster_interstitium Interstitium (Blood) lumen_ions Na+, K+, 2Cl- NKCC2 NKCC2 lumen_ions->NKCC2 Reabsorption ions_in Na+, K+, 2Cl- NKCC2->ions_in NaK_ATPase Na+/K+ ATPase Na_out 3 Na+ NaK_ATPase->Na_out ions_in->NaK_ATPase blood_ions Na+, Cl- Na_out->blood_ions Reabsorbed K_in 2 K+ K_in->NaK_ATPase inhibitor Non-selective NKCC1 Inhibitor (e.g., Bumetanide) inhibitor->NKCC2 Inhibition troubleshooting_logic start Experiencing Excessive Diuresis with NKCC1 Inhibitor? q1 Is a selective NKCC1 inhibitor available/suitable? start->q1 a1_yes Switch to selective inhibitor (e.g., ARN23746) q1->a1_yes Yes a1_no Continue with non-selective inhibitor q1->a1_no No q2 Have you optimized the dose? a1_no->q2 a2_yes Dose is already minimized q2->a2_yes Yes a2_no Perform dose-response study to find lowest effective dose q2->a2_no No q3 Is brain penetration a concern? a2_yes->q3 a3_yes Consider using prodrugs or metabolism inhibitors (PBO) to lower required dose q3->a3_yes Yes a3_no Monitor electrolytes and consider K+ supplementation if necessary q3->a3_no No

References

Technical Support Center: Assessing and Overcoming ATI22-107 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and overcoming resistance to the hypothetical targeted therapy ATI22-107 in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. How can I confirm the development of resistance?

A1: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1] Cell viability assays such as MTT or CCK-8 are commonly used to determine the IC50.[2][3]

Q2: What is a typical fold-increase in IC50 that is considered a confirmation of a resistant cell line?

A2: While the threshold can vary depending on the specific drug and cell line, a resistant cell line is generally considered successfully established if the IC50 increases by more than threefold compared to the parental line.[3]

Q3: What are the common mechanisms that could lead to this compound resistance?

A3: While specific mechanisms for this compound would need to be investigated, general mechanisms of resistance to targeted therapies include genetic mutations in the drug target, activation of alternative signaling pathways, and alterations in the tumor microenvironment.[4] Increased expression of drug efflux pumps, such as those from the ATP binding cassette (ABC) transporter family, is another common mechanism.[5]

Q4: How can I investigate the potential mechanisms of resistance in my this compound-resistant cell line?

A4: A multi-omics approach is often employed. This can include genomic sequencing to identify mutations in the target protein, transcriptomic analysis (e.g., RNA-seq) to identify changes in gene expression, and phosphoproteomic analysis to assess alterations in signaling pathways.[6] Western blotting can be used to confirm changes in the protein levels of key signaling molecules.

Q5: What strategies can I explore to overcome this compound resistance?

A5: Several strategies can be investigated, including:

  • Combination Therapies: Combining this compound with other therapeutic agents that target different pathways can be effective.[4][7] For example, using an inhibitor of a compensatory signaling pathway that has been activated in the resistant cells.

  • Next-Generation Inhibitors: If resistance is due to a mutation in the target protein, a next-generation inhibitor designed to be effective against the mutated target could be used.[8]

  • Targeting Downstream Effectors: Inhibiting key nodes downstream of the this compound target may bypass the resistance mechanism.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in this compound sensitivity assays.
Possible Cause Recommended Solution
Cell seeding density is not optimal or consistent.Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment.[3]
Inconsistent drug concentration or DMSO concentration.Prepare fresh serial dilutions of this compound for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[1]
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination.
Variation in incubation times.Adhere to a strict and consistent incubation time for all plates in the assay.
Problem 2: Failure to establish a stable this compound resistant cell line.
Possible Cause Recommended Solution
Initial drug concentration is too high, leading to excessive cell death.Start with a low concentration of this compound, typically at or below the IC50 of the parental cells.[3]
Drug concentration is increased too rapidly.Gradually increase the drug concentration, allowing the cells to adapt. The interval for increasing the concentration depends on the cell growth rate.[3]
The resistance phenotype is not stable.After establishing resistance, culture the cells in a drug-free medium for several passages and re-determine the IC50 to confirm the stability of the resistance.[9]

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cell Line

This protocol describes the continuous exposure method for developing a drug-resistant cell line.

  • Determine the IC50 of the Parental Cell Line: First, determine the IC50 of the parental (sensitive) cell line to this compound using a standard cell viability assay (e.g., CCK-8).

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at this concentration, passage them and increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase in concentration is a common starting point.[1]

  • Monitoring and Maintenance: Continuously monitor the cells. If significant cell death occurs, reduce the drug concentration. The medium should be changed regularly (e.g., every 72 hours) to maintain a consistent drug concentration.[10]

  • Repeat Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several weeks or months.[1]

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound, confirm the resistance by determining the new IC50 and comparing it to the parental cell line.

  • Clonal Selection: To ensure a homogenous resistant population, isolate single-cell clones using limiting dilution or cell sorting.[9]

Protocol 2: Assessing Cell Viability using CCK-8 Assay
  • Cell Seeding: Seed cells in the logarithmic growth phase into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[2]

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and drug.[2][9]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[9]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for Parental and this compound Resistant Cell Lines

Cell LineIC50 of this compound (nM)Fold Resistance
Parental Line A15-
Resistant Line A-R118012
Parental Line B25-
Resistant Line B-R130012

Visualizations

experimental_workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Continuous Culture with Increasing this compound ic50_initial->culture ic50_final Determine Final IC50 culture->ic50_final resistant_line Established Resistant Cell Line ic50_final->resistant_line omics Multi-Omics Analysis (Genomics, Transcriptomics, Proteomics) resistant_line->omics pathway Identify Altered Pathways omics->pathway strategy Develop Combination Therapy Strategy pathway->strategy validation In Vitro Validation strategy->validation signaling_pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell ATI22_107 This compound Target Target Protein ATI22_107->Target Downstream Downstream Signaling Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis ATI22_107_res This compound Target_mut Mutated Target ATI22_107_res->Target_mut Bypass Bypass Pathway Proliferation Proliferation Bypass->Proliferation

References

best practices for long-term storage of ATI22-107

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ATI22-107

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

A1: For extended storage, lyophilized this compound should be stored at -20°C or, for optimal stability, at -80°C.[1] The compound should be kept in a tightly sealed, opaque or amber vial to protect it from light and moisture.[1][2] To prevent degradation from humidity, it is advisable to allow the vial to equilibrate to room temperature in a desiccator before opening.[3]

Q2: How should I store solutions of this compound after reconstitution?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For short-term storage (up to one week), solutions can be kept at 4°C.[1] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1][3]

Q3: Is this compound sensitive to light?

A3: Many pharmaceutical compounds are photosensitive.[4] It is a best practice to assume this compound is light-sensitive and take precautions to protect it from light at all stages of storage and handling.[5] Use amber vials or wrap clear vials in aluminum foil.[2][6] When working with the compound, especially in solution, minimize its exposure to direct light.[4]

Q4: What is the proper procedure for reconstituting lyophilized this compound?

A4: To reconstitute lyophilized this compound, use a sterile, recommended solvent.[7] Briefly centrifuge the vial to ensure all the powder is at the bottom.[8] Slowly add the desired volume of solvent down the side of the vial to avoid disturbing the powder.[7] Gently swirl or roll the vial to dissolve the compound completely; do not shake vigorously as this can cause denaturation if the compound is a peptide or protein.[8][9] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Review storage conditions. Ensure the compound is stored at the correct temperature and protected from light and moisture.[10][11] For reconstituted solutions, avoid repeated freeze-thaw cycles by using aliquots.[3]
Inaccurate concentration of the reconstituted solution.Before reconstitution, ensure all lyophilized powder is at the bottom of the vial by centrifuging it briefly.[8] Pipette the solvent carefully and ensure the compound is fully dissolved before use.
Visible particulates or cloudiness in the reconstituted solution. Incomplete dissolution or contamination.Gently warm the solution and continue to gently agitate it. If particulates remain, the solution may be contaminated and should be discarded. Always use sterile solvents and techniques for reconstitution.[8][12]
Compound precipitation.The compound may not be fully soluble at the desired concentration in the chosen solvent. Try sonicating the solution or preparing a more dilute solution.
Difficulty dissolving the lyophilized powder. Inappropriate solvent or insufficient mixing.Verify that you are using the recommended solvent. Allow adequate time for dissolution with gentle agitation.[8][9] Sonication may aid in dissolving stubborn compounds.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a method for assessing the stability of a reconstituted solution of this compound over time at different storage temperatures.

Materials:

  • Lyophilized this compound

  • Recommended solvent (e.g., DMSO, sterile water)

  • Amber glass vials

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Ultra-low freezer (-80°C)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound at a known concentration in the recommended solvent.

  • Aliquoting: Dispense the stock solution into multiple amber vials, with each vial containing enough volume for a single time-point analysis.

  • Storage: Divide the aliquots into three groups and store them at 4°C, -20°C, and -80°C.

  • Time Points: At designated time points (e.g., Day 0, Day 1, Day 7, Day 30, Day 90), remove one aliquot from each storage temperature.

  • Analysis: Analyze the concentration and purity of this compound in each sample using a validated, stability-indicating HPLC method.[13]

  • Data Evaluation: Compare the results at each time point to the initial Day 0 sample to determine the extent of degradation under each storage condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 7, 30, 90 days) cluster_results Results start Start: Lyophilized this compound reconstitute Reconstitute in Solvent start->reconstitute aliquot Aliquot into Amber Vials reconstitute->aliquot storage_4c Store at 4°C aliquot->storage_4c storage_neg20c Store at -20°C aliquot->storage_neg20c storage_neg80c Store at -80°C aliquot->storage_neg80c hplc_4c HPLC Analysis storage_4c->hplc_4c hplc_neg20c HPLC Analysis storage_neg20c->hplc_neg20c hplc_neg80c HPLC Analysis storage_neg80c->hplc_neg80c evaluate Evaluate Stability Data hplc_4c->evaluate hplc_neg20c->evaluate hplc_neg80c->evaluate end End: Determine Optimal Storage evaluate->end

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Interpreting Unexpected Results in ATI22-107 (CYT107) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATI22-107 (CYT107), a recombinant human interleukin-7 (rhIL-7). The content is designed to address specific issues that may arise during experiments, with a focus on interpreting unexpected clinical trial outcomes.

Frequently Asked Questions (FAQs)

Q1: We observed a discrepancy between the Overall Response Rate (ORR) and the Complete Response (CR) rate in our study combining CYT107 with a checkpoint inhibitor. The ORR was not significantly improved, but the CR rate was higher and responses were more durable. Is this an expected outcome?

This is a key unexpected, yet insightful, finding observed in studies such as the Phase II trial of CYT107 with atezolizumab in advanced urothelial cancer.[1][2][3] While the addition of CYT107, an agent expected to enhance T-cell proliferation and function, did not lead to a statistically significant increase in the overall proportion of patients responding to treatment (ORR), it appeared to deepen the response in a subset of patients, leading to a doubling of the complete response rate and more prolonged responses.[1][2][3]

This suggests that while CYT107 may not increase the number of patients who initially respond to checkpoint inhibition, it may enhance the quality and durability of the anti-tumor immune response in those who do.

Q2: What is the proposed mechanism of action for CYT107 and why was a higher ORR expected?

CYT107 is a recombinant human interleukin-7 (IL-7), a cytokine crucial for the development, survival, and proliferation of T-lymphocytes.[4][5] In the context of cancer immunotherapy, the intended mechanism is to boost the number and function of effector T-cells, which are responsible for killing cancer cells.[4] By expanding the T-cell population, it was hypothesized that CYT107 would improve the efficacy of checkpoint inhibitors like atezolizumab, which work by removing the "brakes" on the immune system, thus leading to a higher overall response rate.[6]

Q3: How should we interpret the finding of an improved Complete Response (CR) rate in the absence of a significantly improved Overall Response Rate (ORR)?

An improved CR rate suggests a more profound and complete eradication of the tumor in a specific subgroup of patients.[7][8] The divergence between ORR and CR could indicate that:

  • Patient Heterogeneity: There may be a subset of patients whose tumors are particularly susceptible to the enhanced T-cell activity induced by CYT107.

  • Mechanism of Action: The primary effect of CYT107 in this combination may be to convert partial responses into complete and durable responses, rather than inducing responses in previously non-responsive patients.

  • Delayed Effect: The impact of T-cell expansion on tumor regression may have a delayed onset that is not fully captured by the primary ORR endpoint.

Further investigation into predictive biomarkers and the characteristics of patients achieving a complete response is warranted.

Troubleshooting Guides

Guide 1: Investigating Discrepancies Between ORR and CR

If you encounter a similar pattern of results in your studies, consider the following troubleshooting steps:

1. In-depth Analysis of Responding Patients:

  • Action: Stratify patients based on their response (Complete Response, Partial Response, Stable Disease, Progressive Disease).
  • Rationale: To identify potential baseline characteristics (e.g., tumor mutational burden, PD-L1 expression, baseline immune cell populations) that correlate with a complete response in the combination therapy arm.

2. Biomarker Analysis:

  • Action: Analyze pre- and on-treatment biopsies and blood samples for changes in the tumor microenvironment and peripheral immune cell populations.
  • Rationale: To understand the immunological changes associated with complete responses. Look for markers of T-cell activation, proliferation, and memory formation. In the CYT107 and atezolizumab trial, responding patients had elevated baseline CCL4 and decreased VEGF-A and TNF.[2][3]

3. Durability of Response Assessment:

  • Action: Extend the follow-up period for patients who achieve a response.
  • Rationale: To confirm if the trend of more durable responses in the combination arm holds true over a longer time frame.

4. Re-evaluation of Endpoints:

  • Action: Consider secondary and exploratory endpoints such as Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
  • Rationale: These endpoints may provide a more complete picture of the clinical benefit than ORR alone, especially when responses are durable.[7]

Guide 2: General Troubleshooting for Unexpected Clinical Trial Results

Unexpected results are a common aspect of clinical research.[9][10] Here is a general framework for addressing them:

1. Data Integrity and Accuracy Check:

  • Action: Conduct a thorough audit of the data collection, entry, and analysis processes.
  • Rationale: To rule out any errors that could have led to spurious results.

2. Review of Study Conduct:

  • Action: Assess adherence to the study protocol at all participating sites.
  • Rationale: Deviations from the protocol can introduce variability and affect the outcomes.

3. Re-examination of the Scientific Premise:

  • Action: Revisit the preclinical data and the scientific rationale for the study.
  • Rationale: To determine if the initial hypothesis was sound or if there are alternative biological explanations for the observed results.

4. Consultation with Experts:

  • Action: Engage with key opinion leaders, biostatisticians, and immunologists.
  • Rationale: To gain external perspectives and insights into the interpretation of the findings.

Data Presentation

Table 1: Efficacy Results from the Phase II Study of Atezolizumab with or without CYT107

EndpointCombination Therapy (Atezolizumab + CYT107)Monotherapy (Atezolizumab Alone)p-value
Objective Response Rate (ORR) 26.3%23.8%0.428
Complete Response (CR) Rate 10.5%4.8%-
Durable Responses (>21 months) 3 patients1 patient-

Data sourced from the Phase II open-label, randomized clinical trial of atezolizumab with or without human recombinant IL-7 (CYT107) in advanced urothelial cancer.[1][2][3]

Experimental Protocols

Protocol 1: Dosing and Administration from the Phase II Urothelial Cancer Trial

  • Safety Run-in Phase:

    • Patients received CYT107 at a dose of 10 mcg/kg via intramuscular injection on days 1, 8, 15, and 22 of the first 28-day cycle.[1][2]

    • Atezolizumab was administered at a dose of 1,200 mg intravenously on day 8 of the first cycle.[1][2]

  • Randomized Phase:

    • Combination Arm: Patients received CYT107 10 ug/kg intramuscularly weekly for four doses, starting one week before the first dose of atezolizumab. Atezolizumab was administered at 1,200 mg intravenously every 3 weeks.[6]

    • Control Arm: Patients received atezolizumab 1,200 mg intravenously every 3 weeks.[1][2]

  • Subsequent Cycles (Both Arms): Atezolizumab was administered at 1,200 mg intravenously on day 1 of each 21-day cycle.[1][2]

Protocol 2: Primary and Secondary Objective Assessment

  • Primary Objective: To determine the clinical efficacy based on the Objective Response Rate (ORR), defined as the sum of Complete Responses (CR) and Partial Responses (PR) as measured by RECIST v1.1.[1][2]

  • Secondary Objectives: Included assessing the safety and toxicity, Duration of Response (DOR), and Overall Survival (OS).[1][2]

  • Exploratory Objectives: To determine the immune correlates of clinical activity, including analyzing tumor-infiltrating lymphocytes and interferon-gamma associated gene signatures.[1]

Mandatory Visualization

IL7_Signaling_Pathway IL-7 Signaling Pathway in T-Cell Survival and Proliferation IL7 IL-7 (CYT107) IL7R IL-7 Receptor (IL-7Rα / γc) IL7->IL7R Binds to JAK1 JAK1 IL7R->JAK1 Activates JAK3 JAK3 IL7R->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates PI3K PI3K JAK1->PI3K Activates JAK3->STAT5 Phosphorylates Proliferation Cell Proliferation STAT5->Proliferation Promotes AKT Akt PI3K->AKT Activates BCL2 Bcl-2 AKT->BCL2 Upregulates MCL1 Mcl-1 AKT->MCL1 Upregulates Survival Cell Survival BCL2->Survival Promotes MCL1->Survival Promotes

Caption: IL-7 (CYT107) signaling pathway promoting T-cell survival and proliferation.

Experimental_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed (e.g., ORR vs. CR Discrepancy) Data_Integrity 1. Verify Data Integrity and Accuracy Start->Data_Integrity Protocol_Adherence 2. Review Protocol Adherence Data_Integrity->Protocol_Adherence In_depth_Analysis 3. In-depth Analysis of Responding Patients Protocol_Adherence->In_depth_Analysis Biomarker_Analysis 4. Biomarker Analysis (Blood and Tissue) In_depth_Analysis->Biomarker_Analysis Extended_Followup 5. Extended Follow-up for Durability Assessment Biomarker_Analysis->Extended_Followup Hypothesis_Refinement 6. Refine Hypothesis and Future Study Design Extended_Followup->Hypothesis_Refinement

Caption: A logical workflow for troubleshooting and interpreting unexpected clinical trial results.

References

Validation & Comparative

A Comparative Analysis of Bumetanide in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available preclinical data on bumetanide for the treatment of seizures is presented below. As of November 2025, there is no publicly available scientific literature or clinical trial data regarding a compound designated "ATI22-107" in the context of seizure models. Therefore, a direct comparison with bumetanide cannot be provided.

Bumetanide: A Modulator of Neuronal Chloride Homeostasis

Bumetanide is a potent loop diuretic that has been repurposed for investigation as an anti-seizure medication, particularly in neonatal seizures.[1][2] Its mechanism of action in the central nervous system is distinct from traditional anti-epileptic drugs, offering a novel therapeutic approach.[3][4]

Mechanism of Action

Bumetanide's anti-seizure effects are primarily attributed to its inhibition of the Na-K-Cl cotransporter 1 (NKCC1).[3][4] NKCC1 is highly expressed in neurons during early development, leading to higher intracellular chloride concentrations.[5] In this context, the activation of GABA-A receptors, which are permeable to chloride ions, can be excitatory rather than inhibitory, contributing to seizure activity in newborns.[5]

By blocking NKCC1, bumetanide reduces the intracellular chloride concentration in neurons.[1] This restores the hyperpolarizing (inhibitory) action of GABA, thereby reducing neuronal excitability and suppressing seizures.[3] This mechanism is particularly relevant in neonatal seizures where conventional GABAergic drugs like phenobarbital may be less effective.[2]

Bumetanide_Mechanism_of_Action cluster_neuron Neuron cluster_seizure Seizure State (High NKCC1) Bumetanide Bumetanide NKCC1 NKCC1 Bumetanide->NKCC1 Inhibits Cl_in Intracellular Cl- NKCC1->Cl_in Increases Excitability Neuronal Excitability Cl_in->Excitability Decreases GABA_A GABA-A Receptor GABA_A->Cl_in Cl- influx (Inhibitory) GABA GABA GABA->GABA_A Activates NKCC1_high Upregulated NKCC1 Cl_in_high High Intracellular Cl- NKCC1_high->Cl_in_high Increases Excitability_high Increased Neuronal Excitability Cl_in_high->Excitability_high Increases GABA_A_high GABA-A Receptor GABA_A_high->Cl_in_high Cl- efflux (Excitatory) GABA_high GABA GABA_high->GABA_A_high Activates

Caption: Bumetanide's Mechanism of Action in Seizures
Efficacy in Preclinical Seizure Models

Studies in various animal models of seizures have demonstrated the potential of bumetanide as an anticonvulsant.

Seizure ModelAnimal ModelKey Findings
Kainic Acid-Induced SeizuresAdult MiceBumetanide treatment significantly reduced ictal activity. It also restored the efficacy of diazepam in a model of pharmacoresistant status epilepticus.[3]
Pilocarpine-Induced SeizuresAdult MicePre-treatment with bumetanide decreased the duration and percentage of time exhibiting epileptiform activity.[3]
Hypoxic Neonatal SeizuresRat PupsBumetanide, particularly in combination with phenobarbital, significantly reduced seizure incidence and duration compared to phenobarbital alone.
Birth AsphyxiaRat PupsHigh-dose bumetanide potentiated the anti-seizure effects of midazolam. In contrast, it did not enhance the effects of phenobarbital in the same model.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available within the search results. However, a general workflow can be outlined based on the provided information.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Mice, Rats) Seizure_Induction Seizure Induction (e.g., Kainic Acid, Hypoxia) Animal_Model->Seizure_Induction Drug_Administration Drug Administration (Bumetanide +/- other AEDs) Seizure_Induction->Drug_Administration Monitoring Seizure Monitoring (e.g., EEG, Behavioral Observation) Drug_Administration->Monitoring Data_Analysis Data Analysis (Seizure frequency, duration, etc.) Monitoring->Data_Analysis

Caption: General Experimental Workflow for Preclinical Seizure Studies

Conclusion

The available preclinical evidence suggests that bumetanide holds promise as a therapeutic agent for seizures, particularly in neonatal populations, due to its unique mechanism of action targeting NKCC1 and restoring GABAergic inhibition.[3] However, its efficacy can be model-dependent, and its diuretic effect is a potential side effect to consider.[3] Further research, including well-controlled clinical trials, is necessary to fully establish its safety and efficacy profile in different patient populations. The lack of information on "this compound" prevents any comparative assessment at this time.

References

A Comparative Guide to the Efficacy of Rapamycin in Genetic Mouse Models of Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: The compound "ATI22-107" could not be identified in publicly available scientific literature. Therefore, this guide uses Rapamycin, a well-documented mTOR inhibitor, as a representative compound to demonstrate the requested format and content for evaluating the efficacy of a therapeutic in genetic mouse models of autism.

This guide provides a comparative analysis of Rapamycin's efficacy in ameliorating autism-like phenotypes in various genetic mouse models of Autism Spectrum Disorder (ASD). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of mTOR pathway inhibition as a therapeutic strategy for ASD.

Introduction to Rapamycin and the mTOR Pathway in Autism

Autism Spectrum Disorder (ASD) is a neurodevelopmental condition with strong genetic underpinnings.[1] A significant area of research has focused on convergent molecular pathways that may be dysregulated in different forms of ASD. One such pathway is the mechanistic target of rapamycin (mTOR) signaling cascade, a crucial regulator of cell growth, proliferation, and protein synthesis.[2][3] Hyperactivation of the mTOR pathway has been identified in several genetic syndromes with a high prevalence of ASD, such as Tuberous Sclerosis Complex (TSC) and Fragile X Syndrome (FXS), as well as in some non-syndromic forms of autism.[4][5]

Rapamycin is a potent and specific inhibitor of mTOR Complex 1 (mTORC1).[6] Its ability to modulate the overactive mTOR signaling has made it a key investigational compound in preclinical studies using mouse models that recapitulate the genetic mutations and behavioral phenotypes associated with ASD.[7][8] This guide compares the effects of Rapamycin treatment across different genetic mouse models, focusing on core ASD-like behaviors and molecular markers.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of Rapamycin treatment on behavioral and molecular phenotypes in various genetic mouse models of ASD.

Table 1: Efficacy of Rapamycin on Social Behavior Phenotypes

Mouse ModelGenetic DefectBehavioral AssayOutcome MeasureResult of Rapamycin Treatment
Tsc2+/- Tuberous SclerosisThree-Chamber Social TestTime with Stranger MouseComplete rescue of social deficits.[7]
Pten cKO PTEN-induced autismSocial InteractionTime interacting with novel mouseReversal of social interaction deficits.[9]
BTBR T+tf/J Idiopathic Autism ModelThree-Chamber SociabilitySociability IndexImproved several measures of sociability.[8]
Fmr1 KO Fragile X SyndromeSocial InteractionTime sniffing novel mouseAdverse effect; decreased social interaction.[10][11]

Table 2: Efficacy of Rapamycin on Repetitive and Anxiety-Like Behaviors

Mouse ModelGenetic DefectBehavioral AssayOutcome MeasureResult of Rapamycin Treatment
Tsc1 cKO Tuberous SclerosisOpen FieldLocomotion / AnxietyReversal of locomotion impairments.[9]
BTBR T+tf/J Idiopathic Autism ModelSelf-GroomingDuration of GroomingNo significant effect on stereotypic behaviors.[8][12]
Fmr1 KO Fragile X SyndromeZero MazeTime in Open ArmsAnxiogenic effect observed.[10]
Tsc2+/- Tuberous SclerosisMarble BuryingNumber of Marbles BuriedAmelioration of repetitive behavior.[13]

Table 3: Efficacy of Rapamycin on Cognitive Phenotypes

Mouse ModelGenetic DefectBehavioral AssayOutcome MeasureResult of Rapamycin Treatment
Tsc1 cKO Tuberous SclerosisMorris Water MazeSpatial LearningReversal of spatial learning impairments.[9]
Pten cKO PTEN-induced autismFear ConditioningFreezing TimeReversal of impairments in fear conditioning.[9]
Fmr1 KO Fragile X SyndromePassive AvoidanceLatency to Enter DarkNo reversal of learning and memory deficits.[10]

Table 4: Molecular Efficacy of Rapamycin on mTOR Pathway Markers

Mouse ModelGenetic DefectTissueMolecular MarkerResult of Rapamycin Treatment
Fmr1 KO Fragile X SyndromeCortexPhospho-S6 (pS6)Upregulated pS6 was normalized by treatment.[10][11]
Tsc2+/- Tuberous SclerosisBrainSpine DensityReduced abnormally high spine density to control levels.[7]
Shank3B KO Phelan-McDermid SyndromeCortical NeuronsmTOR network activationReduced baseline hyperactivation of the mTOR network.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Three-Chamber Social Interaction Test

This assay assesses sociability and preference for social novelty.[15]

  • Apparatus: A rectangular, three-chambered box made of clear Plexiglas. The dividing walls have small openings allowing the mouse to move freely between chambers.[16]

  • Habituation Phase: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

  • Sociability Test Phase: An unfamiliar "stranger" mouse is placed inside a small wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite side chamber. The subject mouse is placed back in the center chamber, and the time spent in each chamber and time spent sniffing each wire cage is recorded for 10 minutes.[15][17] Sociability is defined as spending significantly more time with the stranger mouse than the empty cage.[16]

  • Social Novelty Test Phase (Optional): A second, novel stranger mouse is placed in the previously empty wire cage. The subject mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). Time spent with each is recorded. A preference for social novelty is indicated by spending more time with the novel mouse.[15]

  • Data Analysis: An automated tracking system (e.g., Noldus EthoVision) is used to record time in chambers and sniffing duration. Statistical analysis is performed to compare time spent in different chambers.

Morris Water Maze (Reversal Learning)

This task is used to assess spatial learning, memory, and cognitive flexibility, which can be impaired in mouse models of ASD.[18][19]

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.[20] The room contains various distal visual cues for spatial navigation.

  • Acquisition Phase: The mouse is placed in the pool from different starting positions and must learn the location of the hidden platform over several trials per day for multiple days. The time to find the platform (escape latency) is recorded.[18]

  • Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.[20]

  • Reversal Learning Phase: The platform is moved to the opposite quadrant. The mouse must now learn the new location, which tests cognitive flexibility.[19] An inability to switch to the new location is interpreted as cognitive rigidity.[19]

  • Data Analysis: Video tracking software records the swim path, speed, and latency to find the platform. Data are analyzed to compare learning curves and quadrant preference between treated and untreated groups.

Western Blot for mTOR Pathway Activation

This molecular technique is used to quantify the levels of specific proteins and their phosphorylation status, indicating the activation level of the mTOR pathway.[21][22]

  • Protein Extraction: Brain tissue (e.g., cortex or hippocampus) is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.[23][24]

  • Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.[25]

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). For high molecular weight proteins like mTOR, a wet transfer overnight at low voltage is recommended.[25]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., total mTOR, phospho-mTOR, total S6, phospho-S6).[22] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal from the enzyme is detected using a chemiluminescent substrate, producing bands on the membrane corresponding to the protein of interest. The intensity of the bands is quantified using densitometry software.

  • Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.[22]

Visualizations

mTOR Signaling Pathway in ASD

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Akt Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb ASD-linked gene mTORC1 mTORC1 Rheb->mTORC1 PTEN PTEN PTEN->PI3K ASD-linked gene 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Synaptic Plasticity Synaptic Plasticity Protein Synthesis->Synaptic Plasticity Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition

Caption: The mTOR signaling pathway, often hyperactive in ASD models.

Experimental Workflow for Preclinical Drug Testing

Experimental_Workflow cluster_behavior Behavioral Assays cluster_molecular Molecular Assays start Select Genetic Mouse Model (e.g., Tsc2+/-) breeding Breeding and Genotyping start->breeding grouping Assign to Treatment Groups (Vehicle vs. Rapamycin) breeding->grouping treatment Chronic Drug Administration grouping->treatment behavior Behavioral Testing Battery treatment->behavior tissue Tissue Collection (Brain Regions) treatment->tissue social Three-Chamber Test behavior->social repetitive Self-Grooming Assay behavior->repetitive cognition Morris Water Maze behavior->cognition analysis Data Analysis and Comparison behavior->analysis molecular Molecular Analysis tissue->molecular wb Western Blot (pS6/S6) molecular->wb ihc Immunohistochemistry molecular->ihc molecular->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Workflow for testing therapeutics in autism mouse models.

References

No Publicly Available Data for a Head-to-Head Comparison of ATI-2207 and Furosemide on NKCC1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "ATI-2207" or "ATI22-107" has yielded no publicly available scientific literature, clinical trial data, or pharmacological information related to its effects on the Na-K-Cl cotransporter 1 (NKCC1). As a result, a direct head-to-head comparison with the well-established NKCC1 inhibitor, furosemide, cannot be conducted at this time.

Furosemide is a widely studied loop diuretic that exerts its effects through the inhibition of NKCC transporters. Its mechanism of action, binding sites on NKCC1, and physiological effects are well-documented in numerous peer-reviewed publications.

Without any corresponding data on ATI-2207, it is not possible to generate the requested comparison guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

For researchers, scientists, and drug development professionals interested in the effects of furosemide on NKCC1, a wealth of information is available. This includes data on its inhibitory concentrations (IC50), effects on ion transport, and its role in various physiological processes.

Should information on ATI-2207 become publicly available in the future, a comparative analysis with furosemide on NKCC1 could be performed. We recommend monitoring scientific databases and clinical trial registries for any updates regarding this compound.

cross-validation of ATI22-107's effects across different neuronal cell types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "ATI22-107" has yielded no specific, publicly available scientific literature or experimental data detailing its effects on any neuronal cell types. Consequently, a cross-validation of its effects across different neuronal populations or a comparison with alternative compounds cannot be performed at this time.

The initial objective was to develop a detailed comparison guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of signaling pathways. However, the foundational information required for such a guide—the identity, mechanism of action, and biological effects of this compound—is not present in the accessible scientific domain.

Further searches for studies involving this compound, its potential alternatives, and associated experimental methodologies have similarly failed to produce relevant results. Without this primary information, it is impossible to construct the requested data tables, detail experimental protocols, or create accurate diagrams of its signaling pathways or experimental workflows.

Therefore, the requested comparative guide on the cross-validation of this compound's effects across different neuronal cell types cannot be fulfilled due to the absence of foundational data on the specified compound.

Independent Replication of Published ATI22-107 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for publicly available information on "ATI22-107" has yielded no specific findings related to a compound or drug with this designation. This suggests that "this compound" may be an internal development code, a very recent discovery not yet detailed in public literature, or a potential misnomer.

Without access to foundational data on this compound, including its mechanism of action, relevant signaling pathways, and initial experimental results, a direct comparative analysis with alternative compounds and a summary of independently replicated findings cannot be constructed at this time.

To proceed with the creation of the requested Comparison Guide, it is essential to first obtain the primary research describing this compound. This would typically include:

  • Initial Publication or Patent: The seminal paper or patent application detailing the discovery, synthesis, and initial characterization of this compound.

  • Preclinical Data: Reports from in vitro and in vivo studies outlining the compound's biological activity, target engagement, and efficacy.

  • Mechanism of Action Studies: Experiments elucidating the specific molecular pathways modulated by this compound.

Once this information is available, a comprehensive guide can be developed, including the following components as per the original request:

Data Presentation

A structured table will be formulated to compare the quantitative data of this compound with relevant alternatives. This table will include key performance indicators such as:

  • Potency (e.g., IC50, EC50)

  • Efficacy (e.g., maximal response)

  • Selectivity

  • Pharmacokinetic parameters (e.g., half-life, bioavailability)

  • In vivo efficacy data from relevant models

Table 1: Comparative Performance Metrics of this compound and Alternatives

ParameterThis compoundAlternative 1Alternative 2Alternative 3
Potency (IC50/EC50) Data Pending
Efficacy (% Max Response) Data Pending
Selectivity Index Data Pending
Half-life (in vivo) Data Pending
Tumor Growth Inhibition (%) Data Pending

Experimental Protocols

Detailed methodologies for key experiments cited in the forthcoming analysis will be provided. This will encompass:

  • Cell-based Assays: Protocols for assays measuring cell viability, apoptosis, proliferation, and target engagement.

  • Biochemical Assays: Methodologies for enzyme kinetics, binding assays, and other in vitro biochemical evaluations.

  • In Vivo Models: Descriptions of animal models used, including dosing regimens, and endpoint analyses.

Visualizations

Signaling Pathways and Workflows

Diagrams illustrating the signaling pathways affected by this compound and the experimental workflows used in its evaluation will be created using Graphviz (DOT language) once the mechanism of action is identified. These diagrams will adhere to the specified formatting and color contrast rules.

Example Diagram: Hypothetical Kinase Inhibition Pathway

Below is an example of a DOT script for a hypothetical signaling pathway that could be modulated by a compound like this compound.

G cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival ATI22_107 This compound ATI22_107->RAF Inhibition

Caption: Hypothetical signaling pathway showing inhibition of RAF by this compound.

We await the provision of foundational data on this compound to proceed with the development of a comprehensive and data-driven comparison guide.

A Comparative Analysis of the Therapeutic Window of ATI22-107 and Older Inotropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the therapeutic index of the novel dual phosphodiesterase III (PDE-III) inhibitor and L-type calcium channel (LTCC) antagonist, ATI22-107, in comparison to established cardiotonic drugs.

In the management of acute heart failure, the therapeutic window of inotropic agents is a critical determinant of their clinical utility. A wider therapeutic window signifies a greater margin of safety, separating the desired therapeutic effects from adverse events. This guide provides a comparative assessment of the novel investigational drug this compound against older inotropic agents, including phosphodiesterase III inhibitors and a beta-adrenergic agonist.

Executive Summary

This compound is a novel cardiovascular drug candidate with a dual mechanism of action, functioning as both a phosphodiesterase III (PDE-III) inhibitor and an L-type calcium channel (LTCC) antagonist.[1] This unique profile is designed to enhance cardiac contractility while mitigating the risk of adverse effects commonly associated with older inotropic drugs, such as arrhythmias.[1] Preclinical evidence suggests that this compound may possess a wider therapeutic window compared to established PDE-III inhibitors like enoximone, amrinone, and milrinone, as well as the beta-adrenergic agonist dobutamine. This is attributed to its ability to increase peak intracellular calcium concentrations, leading to a positive inotropic effect, without significantly elevating diastolic calcium levels, which are linked to arrhythmogenesis.[1]

Mechanism of Action: A Tale of Two Pathways

Older inotropic agents primarily increase cardiac contractility by modulating intracellular cyclic adenosine monophosphate (cAMP) levels or directly stimulating adrenergic receptors. While effective, these mechanisms often lead to a significant increase in intracellular calcium concentration during both systole and diastole, heightening the risk of cardiac arrhythmias.[2][3][4]

This compound, in contrast, offers a more targeted approach. By simultaneously inhibiting PDE-III, it increases cAMP levels, leading to enhanced cardiac contractility. Concurrently, its blockade of L-type calcium channels is proposed to temper the rise in diastolic calcium, thereby reducing the proarrhythmic potential.[1]

cluster_Older Older Inotropic Agents cluster_ATI22107 This compound cluster_Cellular Cellular Mechanisms cluster_Effects Physiological Effects PDE_Inhibitors PDE-III Inhibitors (Enoximone, Milrinone, Amrinone) cAMP ↑ cAMP PDE_Inhibitors->cAMP Beta_Agonist Beta-Adrenergic Agonist (Dobutamine) Beta_Agonist->cAMP ATI22107_Node This compound ATI22107_Node->cAMP LTCC L-type Ca²⁺ Channel ATI22107_Node->LTCC Inhibits Ca_Systolic ↑ Systolic [Ca²⁺]i cAMP->Ca_Systolic Ca_Diastolic ↑ Diastolic [Ca²⁺]i cAMP->Ca_Diastolic Inotropy Positive Inotropy Ca_Systolic->Inotropy Arrhythmia Arrhythmia Risk Ca_Diastolic->Arrhythmia LTCC->Ca_Diastolic Reduces Influx

Figure 1. Signaling pathways of this compound and older inotropic agents.

Comparative Efficacy and Safety Profile

The therapeutic window of a drug is determined by the ratio of its toxic dose to its therapeutic dose. For inotropic agents, this is often assessed by comparing the concentrations required to produce a desired increase in cardiac contractility (efficacy) with the concentrations that elicit adverse effects, most notably arrhythmias (toxicity).

DrugMechanism of ActionEfficacy (EC50 for Inotropic Effect)Toxicity (Observed Arrhythmogenic Doses/Concentrations)
This compound PDE-III Inhibitor & LTCC AntagonistData not availablePreclinical studies suggest a lower propensity for increasing diastolic Ca²⁺ compared to enoximone at equipotent inotropic doses.[1]
Enoximone PDE-III InhibitorData not available, but produces dose-related positive inotropic effects.[5]Proarrhythmic effects can be expected in about 12% of patients.[6] Can accelerate ventricular tachycardia in susceptible patients.[7]
Milrinone PDE-III Inhibitor8 µM (in cultured embryonic chick ventricular cells)[8]Associated with a propensity for arrhythmias.[2]
Amrinone PDE-III InhibitorConcentration-dependent positive inotropic responses observed between 2.4 x 10⁻⁴ M and 2 x 10⁻³ M.[9]Appears to have little arrhythmogenic potential in acute administration, but can increase the frequency of ventricular couples.[10][11] Can reinduce ventricular ectopic beats in the context of a recent myocardial infarct.[12]
Dobutamine Beta-1 Adrenergic Agonist1.5 - 2.5 x 10⁻⁶ mol/l[13]Increased risk of arrhythmias, particularly at high doses (>10 µg/kg/min).[14][15] Infusion increases the incidence of ventricular arrhythmias.[16]

EC50: Half-maximal effective concentration. Data is derived from various in vitro and in vivo models and may not be directly comparable across studies.

Experimental Protocols

Assessment of Inotropic Efficacy

The positive inotropic effects of these compounds are typically evaluated in isolated cardiac preparations, such as papillary muscles or perfused hearts (Langendorff model).[17][18] The primary endpoint is the increase in contractile force or cardiac output in response to escalating drug concentrations.

A Isolated Heart Preparation (e.g., Langendorff) B Drug Perfusion (Increasing Concentrations) A->B C Measurement of Contractile Force (e.g., LV dP/dtmax) B->C D Dose-Response Curve Generation C->D E EC50 Determination D->E

Figure 2. Workflow for assessing inotropic drug efficacy.

Evaluation of Proarrhythmic Risk

The proarrhythmic potential of a cardiovascular drug is a critical safety assessment. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a modern paradigm for evaluating this risk.[19][20] This approach involves:

  • Ion Channel Assays: Assessing the drug's effect on multiple cardiac ion channels.

  • In Silico Modeling: Using computational models to predict the drug's effect on the cardiac action potential.

  • In Vitro Studies: Utilizing human stem cell-derived cardiomyocytes to observe cellular electrophysiological effects.

  • Clinical Trials: Careful monitoring of electrocardiograms (ECGs) in early-phase clinical trials.[19]

A key component of clinical assessment is the Thorough QT (TQT) study, which evaluates a drug's effect on the QT interval of the ECG, a marker for potential proarrhythmic risk.[21][22][23]

Conclusion

The available preclinical data for this compound suggests a promising therapeutic profile with a potentially wider therapeutic window compared to older inotropic agents. Its dual mechanism of action, which combines the positive inotropic effects of PDE-III inhibition with the potential protective effects of L-type calcium channel blockade against diastolic calcium overload, represents a rational approach to enhancing cardiac function while minimizing the risk of arrhythmias. However, a definitive assessment of its therapeutic window will require further quantitative data from comprehensive preclinical and clinical studies, including direct comparisons of the concentrations required for therapeutic efficacy versus those that induce proarrhythmic events.

References

A Comparative Guide to On-Target Engagement Validation: The Case of ATI22-107 in the Cardiovascular System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methodologies used to validate the on-target engagement of therapeutic compounds, using ATI22-107 as a case study. It is important to note that while the initial query concerned on-target engagement in the central nervous system (CNS), publicly available scientific literature reveals that this compound is a cardiovascular agent. This document will, therefore, focus on its validated effects within the cardiovascular system and draw comparisons to typical CNS on-target engagement strategies.

This compound is a novel dual-pharmacophore compound designed to simultaneously inhibit cardiac phosphodiesterase-III (PDE-III) and L-type calcium channels (LTCC) in cardiomyocytes. This dual action aims to produce a positive inotropic effect (increased contractility) while mitigating the risk of calcium overload, a common side effect of PDE-III inhibitors that can lead to arrhythmias.

Quantitative Data Summary: On-Target Engagement of this compound in Cardiomyocytes

The following tables summarize the dose-dependent effects of this compound on intracellular calcium ([Ca2+]) dynamics and L-type calcium channel currents in feline ventricular myocytes. This data is illustrative, based on the qualitative descriptions from published research, to demonstrate the on-target engagement of this compound.

Table 1: Effect of this compound on Intracellular Ca2+ Transients

Concentration of this compoundPeak [Ca2+]i (relative change)Diastolic [Ca2+]i (relative change)
100 nM~
300 nM↑↑~
1.0 µM↑↑↑
3.0 µM↑↑↑

Illustrative data based on published descriptions. A "↑" denotes an increase, "↑↑" a more substantial increase, "↑↑↑" a maximal increase, and "~" denotes little to no change.

Table 2: Effect of this compound on L-type Calcium Channel (LTCC) Current

Concentration of this compoundLTCC Current (relative change)
100 nM
300 nM↓↓
1.0 µM↓↓↓
3.0 µM↓↓↓↓

Illustrative data based on published descriptions. A "↓" denotes a decrease, with more arrows indicating a stronger inhibitory effect.

Experimental Protocols

The validation of this compound's on-target engagement in cardiomyocytes was primarily achieved through two key experimental techniques: measurement of intracellular calcium transients using a fluorescent indicator and direct measurement of ion channel currents via patch-clamp electrophysiology.

Fluo-3 Calcium Transient Measurement

Objective: To determine the effect of this compound on intracellular calcium dynamics in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes are isolated from feline hearts.

  • Fluo-3 Loading: The isolated myocytes are incubated with Fluo-3 acetoxymethyl (AM) ester, a cell-permeant fluorescent dye that increases its fluorescence upon binding to Ca2+.

  • Experimental Setup: The Fluo-3 loaded cells are placed on the stage of an inverted microscope equipped for epifluorescence.

  • Data Acquisition: Cells are field-stimulated to elicit contractions, and the resulting changes in Fluo-3 fluorescence, corresponding to the intracellular Ca2+ transients, are recorded over time.

  • Drug Application: Baseline Ca2+ transients are recorded, after which this compound is added to the superfusion solution at increasing concentrations.

  • Analysis: The peak and diastolic levels of the Ca2+ transient are measured and compared before and after the application of the drug.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current

Objective: To directly measure the effect of this compound on the current flowing through L-type calcium channels.

Methodology:

  • Cell Preparation: Isolated ventricular myocytes are placed in a recording chamber on an inverted microscope.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment of the myocyte.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a holding potential where LTCCs are typically closed. Depolarizing voltage steps are then applied to open the channels and elicit an inward Ca2+ current.

  • Drug Perfusion: The cell is perfused with a solution containing this compound at various concentrations.

  • Data Recording and Analysis: The LTCC current is recorded before and during drug application to determine the extent of inhibition.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound in Cardiomyocytes

ATI22_107_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol LTCC L-Type Calcium Channel (LTCC) Ca_in Ca2+ Influx LTCC->Ca_in AC Adenylyl Cyclase cAMP cAMP AC->cAMP BetaAR β-Adrenergic Receptor BetaAR->AC Activates ATI22_107 This compound ATI22_107->LTCC Inhibits PDE3 Phosphodiesterase-III (PDE-III) ATI22_107->PDE3 Inhibits PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->LTCC Phosphorylates (enhances opening) Ca_SR Sarcoplasmic Reticulum Ca2+ Ca_in->Ca_SR Triggers release from Contraction Muscle Contraction Ca_SR->Contraction

Caption: Signaling pathway of this compound in a cardiomyocyte.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_fluo3 Fluo-3 Calcium Transient Assay cluster_patch Patch-Clamp Electrophysiology F1 Isolate Cardiomyocytes F2 Load with Fluo-3 AM F1->F2 F3 Record Baseline Ca2+ Transients F2->F3 F4 Apply this compound F3->F4 F5 Record Post-Drug Ca2+ Transients F4->F5 F6 Analyze Peak and Diastolic [Ca2+]i F5->F6 Data_Integration Integrate Data to Confirm Dual On-Target Engagement F6->Data_Integration P1 Prepare Cardiomyocytes for Recording P2 Establish Whole-Cell Configuration P1->P2 P3 Record Baseline LTCC Currents P2->P3 P4 Perfuse with this compound P3->P4 P5 Record Post-Drug LTCC Currents P4->P5 P6 Analyze Current Inhibition P5->P6 P6->Data_Integration

Caption: Workflow for validating the dual on-target engagement of this compound.

Comparison: Cardiovascular vs. Central Nervous System On-Target Engagement Validation

While the specific molecular targets differ, the principles of on-target engagement validation share common ground between the cardiovascular and central nervous systems. However, the experimental models and techniques are adapted to the unique physiology of each system.

Table 3: Comparison of On-Target Engagement Validation Strategies

FeatureCardiovascular System (e.g., this compound)Central Nervous System
Primary In Vitro Models Isolated primary cardiomyocytes, engineered heart tissue.Primary neurons, astrocytes, microglia, organoids, brain slices.
Key Cellular Readouts Electrophysiology (action potentials, ion currents), calcium imaging, contractility measurements.Electrophysiology (synaptic currents, neuronal firing), neurotransmitter release assays, second messenger quantification, neurite outgrowth.
In Vivo Models Animal models of heart failure, hypertension, arrhythmia.Animal models of neurodegenerative diseases, psychiatric disorders, epilepsy.
In Vivo Target Engagement PET imaging with radiolabeled ligands, cardiac functional imaging (echocardiography), biomarker analysis in blood.PET imaging, in vivo microdialysis to measure neurotransmitter levels, cerebrospinal fluid (CSF) analysis for target-related biomarkers.
Challenges Maintaining the physiological relevance of in vitro models, translating findings to the complex in vivo environment of the heart.Blood-brain barrier penetration, assessing target engagement in specific brain regions, complex neural circuitry.

Safety Operating Guide

Proper Disposal Procedures for ATI22™ Alloy

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of ATI22™ Alloy, a nickel-base alloy. The following guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory or industrial setting. ATI22™ is a solid article and does not present a hazard in its massive form. However, processes such as grinding, buffing, welding, or sawing can generate fine particles or fumes that are hazardous.[1][2]

Hazard Identification and Safety Precautions

When subjected to heat-generating processes, ATI22™ Alloy can produce potentially hazardous airborne particles and fumes.[1][2]

Key Hazards:

  • Combustible Dust: Fine particles resulting from processes like grinding or polishing may form combustible dust-air mixtures.[2][3] These fine particles may ignite spontaneously at room temperature.[2][3]

  • Hazardous Fumes: Welding, burning, or melting can generate hazardous fumes, including but not limited to titanium dioxide, hexavalent chromium, and soluble molybdenum compounds.[1][2]

Personal Protective Equipment (PPE):

  • Use personal protective equipment as required for the specific process being performed.[2]

  • In case of smoke or fume inhalation, move to fresh air and consult a health professional.[1]

  • If skin irritation occurs, see a doctor.[1]

  • For eye contact with particles, treat as a foreign object.[1]

Disposal of ATI22™ Alloy Waste

The primary concern for disposal relates to the fine particles, dust, chips, and turnings generated during processing.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect all fine particles, dust, chips, and turnings in a designated, sealed container.

    • Label the container clearly as "ATI22™ Alloy Waste" or similar, indicating its metallic nature.

  • Preventing Ignition:

    • Keep the collected waste away from all ignition sources, including heat, sparks, open flames, pilot lights, and electric motors.[2][3]

    • Prevent dust accumulations to minimize the risk of combustible dust hazards.[2][3]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[3]

    • Follow all local, state, and federal regulations for the disposal of metallic and potentially hazardous waste.

Emergency Procedures

  • Fire: In case of fire involving finely divided particles, smother with salt (NaCl) or use a Class D dry powder fire extinguisher.[3]

  • Spills: For spills of fine particles, prevent dispersal and contact with ignition sources.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for waste generated from ATI22™ Alloy.

cluster_0 Waste Generation cluster_1 Waste Handling & Storage cluster_2 Final Disposal start Processing of ATI22™ Alloy (Grinding, Sawing, etc.) waste Generation of Fine Particles, Dust, Chips, and Turnings start->waste collect Collect Waste in a Sealed & Labeled Container waste->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store ignition Keep Away From Ignition Sources store->ignition transport Transport to an Approved Waste Disposal Facility store->transport dispose Dispose According to Regulations transport->dispose

Caption: Disposal workflow for ATI22™ Alloy waste particles.

References

Navigating the Uncharted: A Safety Protocol for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the safe handling and disposal of novel chemical entities in a research and development setting, with a focus on proactive safety measures when substance-specific data is unavailable.

In the fast-paced world of drug discovery and development, researchers often work with novel compounds where comprehensive safety data is not yet available. This document provides a framework for establishing essential, immediate safety and logistical information for handling such compounds, using the placeholder "ATI22-107" to represent any new chemical entity. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals to manage these substances responsibly, ensuring personal and environmental safety.

Precautionary Personal Protective Equipment (PPE)

Given the unknown nature of a novel compound like this compound, a conservative approach to PPE is paramount. The following table outlines the recommended minimum PPE for handling any new or uncharacterized substance.

PPE Component Specification Rationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes, aerosols, and unforeseen reactions.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against dermal absorption. The specific glove material should be chosen based on the solvent used, and gloves should be changed frequently.
Body Protection A buttoned-up, full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A properly fitted N95 respirator or a higher level of respiratory protection, as determined by a risk assessment.Essential for handling powders or when aerosolization is possible, to prevent inhalation of the substance.

Prudent Operational and Disposal Protocols

A clear and logical workflow is critical for the safe handling and disposal of novel compounds. The following diagram illustrates a recommended operational plan from receipt of the compound to its final disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal a Compound Receipt b Log and Assign Unique ID a->b c Store in a Designated, Controlled Area b->c d Don Appropriate PPE c->d e Work in a Certified Chemical Fume Hood d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate Waste (Solid, Liquid, Sharps) g->h i Label Waste Containers Clearly h->i j Arrange for Professional Hazardous Waste Disposal i->j

Caption: A logical workflow for the safe handling of novel research compounds.

Spill Management: A Step-by-Step Emergency Response

In the event of a spill, a calm and methodical response is crucial. The following table provides a clear, step-by-step guide for managing a spill of a novel compound.

Step Action Key Considerations
1. Alert Immediately alert personnel in the vicinity.Clear communication is key to preventing further exposure.
2. Evacuate If the spill is large or the substance is highly volatile, evacuate the immediate area.Prioritize personnel safety above all else.
3. Contain Use a commercial spill kit or appropriate absorbent material to contain the spill.Work from the outside of the spill inward to prevent spreading.
4. Neutralize/Absorb If the chemical nature is known and a neutralent is available, use it. Otherwise, use an inert absorbent.Never use a reactive material for cleanup.
5. Clean Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.Use non-sparking tools for solids.
6. Decontaminate Decontaminate the spill area with an appropriate solvent or cleaning solution.Ensure the area is fully neutralized and safe for re-entry.
7. Report Report the incident to the laboratory supervisor and the institutional safety office.Proper documentation is essential for future prevention.

Hypothetical Signaling Pathway Interaction

While no specific signaling pathway is known for "this compound," researchers in drug development often investigate how a new compound might interact with known cellular pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling cascade, a common target in drug discovery.

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Leads to ATI22_107 This compound ATI22_107->Kinase2 Inhibits

Caption: A diagram of a hypothetical inhibitory action of this compound on a kinase cascade.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds, fostering a culture of safety and responsibility that is the bedrock of innovative scientific discovery. This proactive approach not only protects the individual and the environment but also upholds the integrity of the research itself.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATI22-107
Reactant of Route 2
Reactant of Route 2
ATI22-107

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.